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1-Methylpyridinium-3-carboxylate hydrochloride Documentation Hub

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  • Product: 1-Methylpyridinium-3-carboxylate hydrochloride
  • CAS: 6138-41-6

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanisms of 1-Methylpyridinium-3-carboxylate Hydrochloride: A Technical Guide for Drug Development

As a Senior Application Scientist, I have spent years designing high-throughput screening assays and elucidating the pharmacological mechanisms of natural alkaloids. These compounds often present a double-edged sword: th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years designing high-throughput screening assays and elucidating the pharmacological mechanisms of natural alkaloids. These compounds often present a double-edged sword: they are highly pleiotropic, making it challenging to isolate their primary mechanism of action (MoA). 1-Methylpyridinium-3-carboxylate hydrochloride —commonly known as Trigonelline hydrochloride—is a prime example of this complexity.

This whitepaper provides an authoritative, in-depth analysis of the in vitro mechanisms of Trigonelline hydrochloride, translating its pleiotropic signaling into actionable, self-validating experimental workflows for researchers and drug development professionals.

Molecular Identity & Physicochemical Profile

Before diving into biological assays, it is critical to understand the physical behavior of the molecule.

  • IUPAC Name: 1-Methylpyridinium-3-carboxylate hydrochloride

  • CAS Number: 6138-41-6

  • Structure: A zwitterionic N-methylbetaine derivative of nicotinic acid (Vitamin B3) .

  • Solubility Profile: Highly soluble in water (34 mg/mL). It is also soluble in DMSO (up to 18 mg/mL) .

  • Application Scientist Tip: Moisture-contaminated DMSO will drastically reduce the solubility of this compound. Always use fresh, anhydrous DMSO to prevent micro-precipitation during serial dilutions, which is a common cause of false negatives in in vitro screening .

Core Mechanisms of Action (In Vitro)

Trigonelline hydrochloride operates across multiple distinct cellular pathways. Below is a breakdown of the causality behind its primary mechanisms.

Nrf2/ARE Pathway Inhibition (Oncology & Apoptosis)

Nuclear factor erythroid 2-related factor 2 (Nrf2) is traditionally viewed as a cytoprotective transcription factor. However, in the context of oncology—specifically in chemoresistant pancreatic and head-and-neck cancers—constitutive Nrf2 activation acts as a survival mechanism by upregulating proteasomal gene expression .

Trigonelline acts as a targeted inhibitor of this pathway. By physically blocking the nuclear translocation of Nrf2, it prevents the transcription of Antioxidant Response Elements (ARE) . The causality here is direct: without Nrf2 in the nucleus, proteasome activity drops, rendering the cancer cells highly susceptible to apoptosis and ferroptosis .

Nrf2_Pathway TRG Trigonelline HCl (1-Methylpyridinium-3-carboxylate) Nucleus Nuclear Translocation TRG->Nucleus Inhibits Import Keap1 Keap1-Nrf2 Complex (Cytosol) Nrf2 Free Nrf2 (Activated) Keap1->Nrf2 ROS / Stress Nrf2->Nucleus Translocation ARE ARE-Driven Transcription (Proteasome Genes) Nucleus->ARE Gene Expression Apoptosis Apoptosis / Ferroptosis Sensitization ARE->Apoptosis Suppression (Blocked by TRG)

Figure 1: Trigonelline HCl inhibits Nrf2 nuclear translocation, sensitizing cells to apoptosis.

Adipogenesis & Lipid Homeostasis
Anti-Inflammatory Signaling & Mast Cell Stabilization

For immunological applications, Trigonelline acts as a mast cell stabilizer. In bone marrow-derived mast cells (BMMCs) activated by IgE/Ag, it suppresses the NF-κB and MAPK signaling cascades . The causal result is a dose-dependent decrease in degranulation and a significant reduction in the synthesis of pro-inflammatory lipid mediators, specifically Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4) .

Tyrosinase Inhibition

In dermatological models, Trigonelline acts as a competitive inhibitor of tyrosinase, binding directly to its active site with a highly potent IC50 of ~3.2 μM . This effectively halts melanogenesis and mitigates UV-B-induced oxidative stress in human skin fibroblasts .

NAD+ Biosynthesis Precursor

Owing to its structural identity as a methylated derivative of nicotinic acid, Trigonelline serves as a direct precursor in the NAD+ salvage pathway. This mechanism is particularly relevant in skeletal muscle models, where it replenishes intracellular NAD+ pools, thereby supporting mitochondrial energy metabolism .

Quantitative Pharmacodynamics

To facilitate easy comparison for assay development, the quantitative in vitro parameters of Trigonelline hydrochloride are summarized below:

Target / PathwayIn Vitro ModelEffective ConcentrationPrimary Readout / Effect
Nrf2 / ARE Pathway Pancreatic Cancer CellsMillimolar rangeBlocked Nrf2 nuclear import; decreased proteasome activity
Adipogenesis (PPAR-γ) 3T3-L1 Preadipocytes75 – 100 μMSuppressed lipid droplet accumulation; reduced aP2 mRNA
Mast Cell Activation IgE/Ag-activated BMMCsDose-dependentDecreased PGD2 and LTC4 release; NF-κB suppression
Tyrosinase Inhibition Cell-free / MelanocytesIC50 ~3.2 μMCompetitive binding; reduced melanin synthesis

Experimental Workflows & Self-Validating Protocols

A robust assay must be a self-validating system. If an inhibitor causes a phenotypic change, we must genetically or biochemically prove that the change isn't merely an artifact of generic cytotoxicity.

Protocol A: Nrf2 Nuclear Translocation & Proteasome Activity Assay

This protocol validates the inhibition of Nrf2 import.

  • Cell Seeding: Seed Panc-1 cells in 6-well plates and culture until 70% confluent.

  • Pre-treatment: Treat cells with Trigonelline hydrochloride (1–5 mM) in anhydrous DMSO for 2 hours.

  • Stimulation: Introduce tert-butylhydroquinone (tBHQ) for 4 hours to forcefully induce Nrf2 activation. This establishes a dynamic range.

  • Subcellular Fractionation: Lyse cells using a hypotonic buffer to isolate the cytosolic fraction, followed by a hypertonic buffer to extract the nuclear fraction.

  • Western Blotting: Probe for Nrf2.

    • Causality & Validation Checkpoint: You must use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic control. If Trigonelline specifically blocks import, you will observe Nrf2 pooling in the GAPDH-positive fraction while depleting in the Lamin B1-positive fraction.

Protocol B: Adipogenesis Inhibition Workflow

This dual-readout workflow rules out false positives caused by cell death during the 10-day differentiation window.

Workflow cluster_readouts Self-Validating Readouts Step1 1. Seed 3T3-L1 Preadipocytes Grow to full confluence Step2 2. Induce Differentiation Media + IBMX, Dex, Insulin Step1->Step2 Step3 3. Trigonelline Treatment Administer 75 - 100 μM TRG Step2->Step3 Step4 4. Incubation & Maturation Maintain for 5 to 10 days Step3->Step4 Readout1 Phenotypic: Oil Red O Quantify Lipid Droplets Step4->Readout1 Readout2 Genotypic: RT-qPCR PPAR-γ & C/EBP-α mRNA Step4->Readout2

Figure 2: Self-validating in vitro workflow for assessing adipogenesis inhibition by Trigonelline.

  • Seeding: Seed 3T3-L1 preadipocytes and grow to 100% confluence (contact inhibition is required for differentiation).

  • Induction (Day 0): Replace media with differentiation medium containing IBMX, Dexamethasone, and Insulin.

  • Treatment: Co-administer Trigonelline hydrochloride at 75 μM and 100 μM .

  • Maturation: Maintain cells for 5 to 10 days, refreshing media and treatment every 48 hours.

  • Dual Readout:

    • Readout 1 (Phenotypic): Fix cells and stain with Oil Red O. Extract the dye with isopropanol and measure absorbance at 500 nm to quantify lipid droplets.

    • Readout 2 (Genotypic): Lyse a parallel set of wells for RT-qPCR targeting PPAR-γ and C/EBP-α.

    • Causality & Validation Checkpoint: The phenotypic lack of lipid droplets (Readout 1) is mechanistically validated by the absence of PPAR-γ transcripts (Readout 2), proving the effect is gene-regulatory rather than a metabolic artifact.

Conclusion

1-Methylpyridinium-3-carboxylate hydrochloride is a highly versatile tool compound. Whether utilized to sensitize chemoresistant tumors via Nrf2 blockade, halt adipogenesis via PPAR-γ suppression, or stabilize mast cells via NF-κB inhibition, its successful application relies heavily on rigorous, self-validating assay design. By understanding the specific causal mechanisms and physicochemical constraints outlined above, researchers can confidently integrate this natural alkaloid into advanced drug development pipelines.

References

  • National Institutes of Health (NIH) / PMC - Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. URL:[Link]

  • National Institutes of Health (NIH) / PMC - Trigonelline, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma. URL:[Link]

  • Google Patents - Compositions and methods using trigonelline and minerals for preventing or treating conditions or disorders in skeletal muscle (US20220265625A1).
Exploratory

An In-depth Technical Guide to 1-Methylpyridinium-3-carboxylate Hydrochloride for Researchers and Drug Development Professionals

Introduction 1-Methylpyridinium-3-carboxylate hydrochloride, more commonly known as trigonelline hydrochloride, is a pyridine alkaloid of significant interest in the scientific and pharmaceutical communities. It is struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methylpyridinium-3-carboxylate hydrochloride, more commonly known as trigonelline hydrochloride, is a pyridine alkaloid of significant interest in the scientific and pharmaceutical communities. It is structurally a zwitterion, formed from the methylation of the nitrogen atom of nicotinic acid (vitamin B3)[1]. This compound is naturally occurring in a variety of plants, including fenugreek seeds and coffee beans[2][3]. Beyond its natural origins, trigonelline hydrochloride has garnered attention for its diverse and promising biological activities. This guide provides a comprehensive overview of its molecular structure, physical properties, synthesis, and key biological activities, offering valuable insights for researchers and professionals in drug development.

Molecular Structure and Identification

The molecular structure of 1-Methylpyridinium-3-carboxylate hydrochloride is fundamental to its chemical behavior and biological activity. It consists of a pyridinium ring with a methyl group attached to the nitrogen atom and a carboxylate group at the 3-position. The hydrochloride salt form enhances its stability and solubility.

Chemical Structure:

Caption: 2D structure of 1-Methylpyridinium-3-carboxylate.

Molecular Formula: C₇H₈ClNO₂[4]

Molecular Weight: 173.60 g/mol [4]

Synonyms: Trigonelline hydrochloride, N-Methylnicotinic acid betaine hydrochloride, 3-Carboxy-1-methylpyridinium chloride[4][5].

Chemical Identifiers:

  • CAS Number: 6138-41-6[4]

  • InChI: InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H[6]

  • SMILES: C[N+]1=CC=CC(=C1)C(=O)[O-].[Cl-]

Physical and Chemical Properties

The physicochemical properties of 1-Methylpyridinium-3-carboxylate hydrochloride are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[6]
Melting Point ~260 °C (with decomposition)[6]
Solubility Soluble in water, methanol, ethanol, and DMSO. Practically insoluble in ether and benzene.[6]
Storage Store at room temperature in an inert atmosphere.[6]

Spectroscopic Data and Analysis

Spectroscopic data is essential for the structural elucidation and quality control of 1-Methylpyridinium-3-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the pyridinium ring and the methyl group. The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effect of the positively charged nitrogen atom. The expected signals are: a singlet for the N-methyl protons (around 4.4 ppm) and several signals in the aromatic region (8.0-9.2 ppm) for the pyridinium ring protons.

  • ¹³C NMR (25.16 MHz, D₂O): The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts for the carbons in the pyridinium ring are typically in the range of 128-147 ppm, the carboxyl carbon is around 168 ppm, and the N-methyl carbon is around 49 ppm[3].

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methylpyridinium-3-carboxylate hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3400-2500 cm⁻¹ due to the carboxylic acid proton in the hydrochloride salt.

  • C=O stretch: A strong absorption around 1730-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=N and C=C stretching: Bands in the 1650-1400 cm⁻¹ region, characteristic of the pyridinium ring[5].

  • C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹[5].

Synthesis Protocol

A common and environmentally friendly method for the synthesis of trigonelline hydrochloride involves the methylation of nicotinic acid using dimethyl carbonate.

Reaction Scheme:

Caption: Synthetic pathway for 1-Methylpyridinium-3-carboxylate hydrochloride.

Step-by-Step Methodology: [7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, dissolve nicotinic acid in dimethyl carbonate.

  • Catalyst Addition: Add potassium carbonate (K₂CO₃) to the solution while stirring.

  • Reaction: Heat the mixture in a water bath at approximately 50°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, separate the solid potassium carbonate by centrifugation or filtration.

  • Solvent Removal: Remove the excess dimethyl carbonate from the liquid phase by vacuum distillation.

  • Acidification and Purification: Dissolve the resulting solid residue in 4 M hydrochloric acid and adjust the pH. Remove the solvent under reduced pressure.

  • Recrystallization: Dissolve the crude product in anhydrous methanol, filter to remove any insoluble impurities, and then concentrate the filtrate to induce crystallization. Further purify the solid product by recrystallization from 70% ethanol to obtain pure trigonelline hydrochloride.

This "green" synthesis route avoids the use of toxic and environmentally harmful methylating agents like dimethyl sulfate or methyl halides[7].

Biological Activities and Therapeutic Potential

1-Methylpyridinium-3-carboxylate hydrochloride has demonstrated a wide range of biological activities, making it a compound of great interest for drug development.

Neuroprotective Effects

Trigonelline has shown significant neuroprotective potential in various studies. Its mechanisms of action are multifaceted and include:

  • Anti-inflammatory and Antioxidant Properties: Trigonelline can reduce neuroinflammation by downregulating pro-inflammatory cytokines and scavenging reactive oxygen species (ROS) in the brain[1]. In models of Alzheimer's disease, it has been shown to mitigate oxidative stress and inflammation[2].

  • Modulation of Signaling Pathways: It interacts with key signaling pathways that regulate neuronal survival[1]. For instance, it has been found to suppress the NF-κB signaling pathway, which is crucial in inflammatory responses[8].

  • Axonal and Dendritic Regeneration: Studies have reported that trigonelline promotes the regeneration of dendrites and axons in cortical neurons[8].

  • Targeting Creatine Kinase B-type (CKB): Research suggests that CKB is a direct binding protein of trigonelline, and this interaction may lead to axonal formation and memory recovery[9].

Neuroprotection_Pathway Trigonelline Trigonelline Neuroinflammation Neuroinflammation Trigonelline->Neuroinflammation Inhibits Oxidative_Stress Oxidative Stress Trigonelline->Oxidative_Stress Reduces CKB Creatine Kinase B-type (CKB) Trigonelline->CKB Activates NFkB NF-κB Pathway Trigonelline->NFkB Inhibits Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Axonal_Growth Axonal & Dendritic Growth CKB->Axonal_Growth NFkB->Neuroinflammation

Caption: Proposed neuroprotective mechanisms of Trigonelline.

Antidiabetic Potential

Trigonelline has also been investigated for its potential in managing diabetes mellitus. Its antidiabetic effects are attributed to:

  • Improved Insulin Sensitivity: It has been shown to enhance the insulin signaling pathway by augmenting insulin receptor autophosphorylation and increasing the expression of glucose transporter 4 (GLUT4)[7].

  • Regulation of Glucose and Lipid Homeostasis: Trigonelline can lower serum glucose, fructosamine, and insulin levels[7]. It also exhibits an anti-lipidemic effect by reducing serum and muscle cholesterol and triglycerides[7].

  • PPAR-γ Pathway Involvement: Studies suggest that trigonelline may reduce diabetic nephropathy and insulin resistance through a PPAR-γ/GLUT4-leptin/TNF-α signaling pathway[5].

Antidiabetic_Pathway Trigonelline Trigonelline Insulin_Receptor Insulin Receptor Trigonelline->Insulin_Receptor Enhances Autophosphorylation PPARg PPAR-γ Trigonelline->PPARg Activates Akt pT308-Akt Insulin_Receptor->Akt Activates GLUT4 GLUT4 Transporter Akt->GLUT4 Promotes Translocation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Resistance Insulin Resistance PPARg->Insulin_Resistance Reduces

Caption: Key pathways in the antidiabetic action of Trigonelline.

Conclusion

1-Methylpyridinium-3-carboxylate hydrochloride is a versatile and promising molecule with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its neuroprotective and antidiabetic properties, underpinned by its influence on key signaling pathways, make it a compelling candidate for further research and development. This guide provides a solid foundation of its chemical and physical characteristics, a practical synthesis method, and an overview of its biological significance, which will be invaluable to scientists working on novel therapeutic strategies.

References

  • Trigonelline recovers memory function in Alzheimer's disease model mice. (2024, August 29). Nature Scientific Reports (2020). [Link]

  • Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid. (n.d.).
  • Farid, M., Yang, X., & Tohda, C. (2020). Trigonelline recovers memory function in Alzheimer's disease model mice: evidence of brain penetration and target molecule. Scientific Reports, 10(1), 16422. [Link]

  • Plant Alkaloid Trigonelline Improves Cognitive Functions, Study Suggests. (2023, September 26). Sci.News. [Link]

  • Trigonelline protects hippocampus against intracerebral Aβ(1-40) as a model of Alzheimer's disease in the rat: insights into underlying mechanisms. (2018, November 12). PubMed. [Link]

  • Trigonelline | C7H7NO2 | CID 5570. (n.d.). PubChem. [Link]

  • Trigonelline reduced diabetic nephropathy and insulin resistance in type 2 diabetic rats through peroxisome proliferator‑activated receptor‑γ. (2019, June 21). Spandidos Publications. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). ResearchGate. [Link]

  • 3-carboxy-1-methylpyridinium chloride. (n.d.). ChemBK. [Link]

Sources

Foundational

Decoding the Neuroprotective Architecture of 1-Methylpyridinium-3-carboxylate Hydrochloride in In Vitro Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary 1-Methylpyridinium-3-carboxylate hydrochloride, widely known...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

1-Methylpyridinium-3-carboxylate hydrochloride, widely known in the literature as Trigonelline hydrochloride, is a naturally occurring pyridine alkaloid that has emerged as a potent, multi-target neuroprotective agent. As drug development pivots toward compounds that address the multifactorial nature of neurodegeneration, this molecule offers a unique pharmacological profile: it acts simultaneously as an NAD+ precursor, an Nrf2-mediated antioxidant, and a modulator of intracellular calcium.

This technical guide synthesizes the mechanistic framework of Trigonelline HCl and provides field-proven, self-validating in vitro protocols. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical summaries, focusing instead on the causality behind experimental design and the rigorous validation required to quantify neuroprotection accurately.

Mechanistic Framework of Neuroprotection

To design effective in vitro assays, researchers must first understand the specific molecular pathways modulated by Trigonelline HCl. Its neuroprotective efficacy is driven by three primary axes [1]:

  • NAD+ Biosynthesis & Mitochondrial Bioenergetics: Recent landmark studies have identified Trigonelline as a novel NAD+ precursor that utilizes the nicotinate phosphoribosyltransferase/Preiss–Handler pathway. By replenishing the NAD+ pool, it restores mitochondrial oxidative phosphorylation and prevents energy collapse during ischemic or aging-related stress [2].

  • Redox Homeostasis via Nrf2: Trigonelline HCl facilitates the nuclear translocation of Nrf2, binding to Antioxidant Response Elements (ARE) and upregulating downstream scavengers like HO-1. This effectively quenches reactive oxygen species (ROS) generated during excitotoxicity.

  • Anti-Neuroinflammatory Axis: In microglial and astrocyte models, the compound prevents the transcriptional upregulation of the p50 and p65 subunits of NF-κB, thereby halting the release of pro-inflammatory cytokines (TNF-α, IL-6) in response to amyloid-beta or LPS insults [3].

G Trig 1-Methylpyridinium-3-carboxylate HCl NAD Preiss-Handler Pathway (NAD+ Biosynthesis) Trig->NAD Nrf2 Nrf2 Translocation (ARE Activation) Trig->Nrf2 NFkB NF-κB / MAPK Suppression Trig->NFkB Mito Mitochondrial Bioenergetics NAD->Mito ROS ROS Quenching Nrf2->ROS Inflam Cytokine Reduction (TNF-α, IL-6) NFkB->Inflam Neuro Neuroprotection & Cell Survival Mito->Neuro ROS->Neuro Inflam->Neuro

Mechanistic signaling pathways of Trigonelline HCl mediating neuroprotection.

Experimental Design & Causality (E-E-A-T)

Why Use the Hydrochloride Salt?

In cell culture, the zwitterionic free base of Trigonelline can cause micro-fluctuations in media pH and exhibits variable aqueous solubility. The hydrochloride salt formulation is specifically selected for in vitro applications due to its superior solubility (>50 mg/mL in water) and exceptional stability in standard buffered culture media (e.g., DMEM/F12). This ensures consistent dosing and prevents spontaneous degradation during 48-72 hour incubation periods.

The Necessity of Self-Validating Systems

When evaluating an NAD+ precursor, measuring cell viability via a single metabolic assay (like MTT or CellTiter-Glo) is scientifically insufficient. Because NAD+ directly fuels cellular metabolism, Trigonelline HCl can artificially inflate MTT reduction rates by hyper-activating dehydrogenases, even if cell survival hasn't fundamentally changed. Therefore, a self-validating protocol must pair metabolic assays with membrane integrity assays (e.g., LDH release) to distinguish true neuroprotection from transient metabolic upregulation.

In Vitro Experimental Workflows & Protocols

Protocol 1: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Ischemia Model

Target: SH-SY5Y Neuroblastoma Cells or Primary Cortical Neurons. Rationale: Simulates the metabolic collapse and subsequent oxidative burst of ischemic stroke.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 2×104 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Pre-treatment (Critical Step): Replace media with standard DMEM containing 50 µM, 100 µM, or 200 µM Trigonelline HCl. Causality: Pre-treatment for 24 hours is mandatory. NAD+ biosynthesis via the Preiss-Handler pathway requires enzymatic processing time; acute co-administration fails to elevate intracellular NAD+ pools prior to the ischemic insult.

  • OGD Induction: Wash cells twice with PBS. Add glucose-free, serum-free DMEM. Place the plate in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) at 37°C for 4 hours.

  • Reperfusion: Remove OGD media. Add standard high-glucose DMEM containing the original concentrations of Trigonelline HCl. Incubate under normoxic conditions for 24 hours.

  • Orthogonal Validation:

    • Supernatant: Extract 50 µL of media for the LDH Release Assay (quantifies necrotic membrane rupture).

    • Adherent Cells: Add MTT reagent (0.5 mg/mL) for 3 hours to assess mitochondrial metabolic viability.

Protocol 2: Glutamate-Induced Excitotoxicity & Calcium Imaging

Target: Primary Rat Cortical Neurons (DIV 10-14). Rationale: Evaluates the compound's ability to buffer lethal intracellular calcium transients.

Step-by-Step Methodology:

  • Pre-treatment: Incubate mature primary neurons with 100 µM Trigonelline HCl for 12 hours.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 30 minutes at 37°C in the dark. Causality: Fluo-4 AM is chosen over Fura-2 due to its superior dynamic range and temporal resolution for capturing rapid, glutamate-induced Ca2+ spikes.

  • De-esterification: Wash thrice with HBSS and incubate for 20 minutes to allow complete intracellular de-esterification of the AM ester.

  • Live-Cell Imaging: Transfer to a confocal microscope stage. Establish a 1-minute baseline fluorescence ( F0​ ).

  • Glutamate Challenge: Inject 100 µM Glutamate + 10 µM Glycine directly into the bath. Record fluorescence ( F ) continuously for 10 minutes. Calculate the relative calcium influx as ΔF/F0​ .

Workflow Seed Cell Seeding (SH-SY5Y / Neurons) Pretreat Trigonelline HCl Pre-treatment (24h) Seed->Pretreat Stress Stress Induction (OGD or Glutamate) Pretreat->Stress Validate Orthogonal Validation Stress->Validate Viability Viability Assays (MTT + LDH) Validate->Viability Imaging Live-Cell Imaging (Fluo-4 / DCFDA) Validate->Imaging

Self-validating in vitro experimental workflow for assessing neuroprotective efficacy.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes and optimal concentration ranges based on aggregated peer-reviewed in vitro studies [4].

Experimental ModelStressor / InsultTrigonelline HCl DoseKey Assays UtilizedPrimary Quantitative Outcomes
SH-SY5Y Neuroblastoma OGD / Reperfusion (Ischemia)50 µM - 200 µMMTT, LDH Release, DCFDA↑ Viability by 25-40%, ↓ LDH release by ~30%, ↓ ROS production.
Primary Cortical Neurons Glutamate (Excitotoxicity)100 µM - 500 µMFluo-4 AM, Hoechst/PI↓ Intracellular Ca2+ transients by ~45%, ↓ Apoptotic nuclei.
Microglial (BV-2) Co-culture LPS / Aβ(1-40)50 µM - 100 µMELISA (TNF-α, IL-6), WB↓ NF-κB p65 nuclear translocation, ↓ TNF-α secretion by >50%.
Primary Human Myotubes Aging / Sarcopenia1 mMLC-MS (NAD+), Seahorse↑ Intracellular NAD+ pool, ↑ Mitochondrial basal respiration.

References

  • Boosani, C. S., et al. (2024). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. International Journal of Molecular Sciences. URL:[Link]

  • Membrez, M., et al. (2024). Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia. Nature Metabolism. URL:[Link]

  • Khalili, M., et al. (2018). Trigonelline mitigates lipopolysaccharide-induced learning and memory impairment in the rat due to its anti-oxidative and anti-inflammatory effect. International Immunopharmacology. URL:[Link]

  • Zia, A., et al. (2019). Trigonelline protects hippocampus against intracerebral Aβ(1-40) as a model of Alzheimer's disease in the rat: insights into underlying mechanisms. Metabolic Brain Disease. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Application of 1-Methylpyridinium-3-carboxylate Hydrochloride

Introduction and Biological Relevance 1-Methylpyridinium-3-carboxylate hydrochloride, widely recognized as Trigonelline hydrochloride , is a naturally occurring pyridine alkaloid and a methylated derivative of nicotinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Relevance

1-Methylpyridinium-3-carboxylate hydrochloride, widely recognized as Trigonelline hydrochloride , is a naturally occurring pyridine alkaloid and a methylated derivative of nicotinic acid (vitamin B3)[1]. In cellular metabolism and pharmacological research, it acts as a critical modulator of oxidative stress, inflammation, and fibrotic pathways. Recent in vitro and in vivo models have highlighted its potent efficacy in suppressing the TGF-β/Smad signaling pathway to attenuate pulmonary fibrosis[2], inhibiting NF-κB and MAPK pathways in allergic asthma models[3], and protecting cardiomyocytes from H₂O₂-induced apoptosis[4].

To ensure reproducible in vitro data, the preparation of the stock solution must strictly account for the compound's highly polar nature and hygroscopic sensitivity.

Physicochemical Properties & Solvent Rationale

PropertySpecification
Chemical Name 1-Methylpyridinium-3-carboxylate hydrochloride[1]
Common Synonyms Trigonelline hydrochloride, N-Methylnicotinic acid betaine HCl[5]
CAS Number 6138-41-6[6]
Molecular Formula C₇H₇NO₂ · HCl (or C₇H₈ClNO₂)[6]
Molecular Weight 173.60 g/mol [5]
Appearance White to off-white crystalline powder[1]
Max Solubility (H₂O) 100 mg/mL (approx. 576 mM) - Recommended[4]
Max Solubility (DMSO) 20.83 mg/mL (approx. 120 mM) - Requires heat/ultrasound[4]
The Causality of Solvent Selection (Expert Insight)

While many small-molecule inhibitors default to Dimethyl Sulfoxide (DMSO) for stock preparation, Trigonelline hydrochloride is fundamentally a highly polar, water-soluble salt . Choosing sterile double-distilled water (ddH₂O) over DMSO is critical for three reasons:

  • Thermodynamic Stability : Dissolving this compound in DMSO requires heating to 60°C and prolonged sonication[4], which risks thermal degradation of the alkaloid structure.

  • Hygroscopic Sensitivity : Trigonelline HCl is highly hygroscopic[6]. Moisture-contaminated DMSO significantly reduces its solubility and accelerates product inactivation[4],[7].

  • Physiological Compatibility : An aqueous stock eliminates the need for vehicle-control toxicity checks associated with high DMSO concentrations in sensitive in vitro cell cultures (e.g., primary lung fibroblasts or BMMCs).

Protocol: Preparation of a 100 mM Aqueous Stock Solution

Materials Required
  • Trigonelline hydrochloride powder (Purity ≥ 99%)

  • Sterile, endotoxin-free ddH₂O

  • Analytical balance (0.1 mg precision)

  • 0.22 μm Polyethersulfone (PES) syringe filter (Low protein/drug binding)

  • Sterile 1.5 mL amber microcentrifuge tubes (Light protection)

Step-by-Step Methodology
  • Equilibration : Allow the sealed vial of Trigonelline HCl to reach room temperature before opening in a desiccator. Causality: This prevents atmospheric moisture condensation on the highly hygroscopic powder, which would otherwise skew the molarity calculations.

  • Weighing : Weigh exactly 17.36 mg of Trigonelline HCl to prepare 1 mL of a 100 mM stock.

  • Dissolution : Transfer the powder to a sterile tube and add 1.0 mL of sterile ddH₂O.

  • Homogenization : Vortex for 30–60 seconds. If the solution is not entirely clear, apply mild ultrasonic bath sonication at room temperature for 2 minutes[4]. (Note: Do not exceed 30°C to maintain structural integrity).

  • Sterilization (Self-Validating Step) : Draw the 100 mM solution into a sterile syringe and filter it through a 0.22 μm PES membrane into a new sterile tube[4]. Validation: Ensure the back-pressure during filtration is minimal; high resistance indicates incomplete dissolution or precipitation.

  • Aliquoting & Storage : Divide the stock into 50 μL to 100 μL aliquots to strictly avoid repeated freeze-thaw cycles[4].

    • Short-term storage : -20°C for up to 1 month (sealed, away from moisture)[4].

    • Long-term storage : -80°C for up to 6 months[4].

Workflow Visualization

StockPrep A Trigonelline HCl (Solid Powder) B Weighing (17.36 mg) A->B C Dissolution in ddH2O (1.0 mL for 100 mM) B->C D Vortex & Sonication (Room Temp, 2 min) C->D E Sterile Filtration (0.22 μm PES Membrane) D->E F Aliquot & Storage (-80°C, Avoid Freeze-Thaw) E->F

Caption: Step-by-step workflow for the preparation and storage of Trigonelline HCl aqueous stock.

In Vitro Assay Application Guide

Trigonelline hydrochloride is frequently utilized in cell-based assays to evaluate anti-fibrotic, neuroprotective, and anti-inflammatory responses. Working concentrations typically range from 25 μM to 500 μM depending on the cell line and target[4],[2].

Quantitative Data: Typical In Vitro Assay Parameters
Assay Target / Cell LineInducer / StressorTrigonelline HCl ConcentrationIncubation TimeKey Readout
H9c2 Cardiomyocytes H₂O₂ (25–125 μM)25 – 150 μM24 hoursCell viability (WST assay), Caspase-3/9 reduction[4]
Primary Lung Fibroblasts TGF-β1 (5-10 ng/mL)100 – 500 μM24 – 48 hoursDownregulation of p-Smad2/3, Fibronectin[2]
Bone Marrow Mast Cells DNP-IgE / DNP-HSA100 – 200 μM1 – 8 hoursInhibition of LTC4 and PGD2 release[3]
P. aeruginosa PAO1 None (Biofilm assay)1900 – 2400 μg/mL5 hoursElastase assay, Biofilm architecture disruption[8]
Example Workflow: Fibroblast to Myofibroblast Differentiation Assay
  • Dilution : Dilute the 100 mM Trigonelline HCl stock directly into the pre-warmed culture medium (e.g., DMEM with 1% FBS) to achieve a final working concentration of 100 μM (1:1000 dilution).

  • Pre-treatment : Pre-treat primary lung fibroblasts with the Trigonelline medium for 1–2 hours prior to TGF-β1 stimulation[2].

  • Incubation : Incubate for 24–48 hours at 37°C in a 5% CO₂ incubator.

  • Validation : Measure the downregulation of fibronectin and collagen I via Western Blot, or assess the inhibition of p-Smad2/3 phosphorylation[2].

Mechanistic Pathway Visualization

Trigonelline exerts its anti-fibrotic effects by upregulating the inhibitory Smad7, which subsequently blocks the phosphorylation of Smad2 and Smad3, halting the transcription of pro-fibrotic genes[2].

Pathway TGF TGF-β1 Stimulus Receptor TGF-β Receptor TGF->Receptor Smad23 p-Smad2 / p-Smad3 (Pro-Fibrotic) Receptor->Smad23 Fibroblast Myofibroblast Differentiation Smad23->Fibroblast Smad7 Smad7 (Inhibitory) Smad7->Smad23 Inhibits Trig Trigonelline HCl (Treatment) Trig->Smad23 Directly Inhibits Trig->Smad7 Upregulates Collagen Collagen Deposition Fibroblast->Collagen

Caption: Trigonelline HCl mechanism of action in attenuating TGF-β/Smad-induced fibrosis.

References

  • Liu, Y., et al. "Trigonelline hydrochloride attenuates silica-induced pulmonary fibrosis by orchestrating fibroblast to myofibroblast differentiation." Respiratory Research 25, 242 (2024). Available at:[Link]

  • Zhang, L., et al. "Trigonelline, An Alkaloid From Leonurus japonicus Houtt., Suppresses Mast Cell Activation and OVA-Induced Allergic Asthma." Frontiers in Immunology 12 (2021). Available at:[Link]

  • Kar, A., et al. "Antimicrobial Activity of Trigonelline Hydrochloride Against Pseudomonas aeruginosa and Its Quorum-Sensing Regulated Molecular Mechanisms on Biofilm Formation and Virulence." ACS Infectious Diseases (2024). Available at:[Link]

Sources

Application

Application Note: Advanced Extraction and Purification Protocol for 1-Methylpyridinium-3-carboxylate Hydrochloride (Trigonelline HCl)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Trigonella foenum-graecum (Fenugreek) Seeds and Coffea (Coffee) Beans Executive Summary As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Trigonella foenum-graecum (Fenugreek) Seeds and Coffea (Coffee) Beans

Executive Summary

As a Senior Application Scientist, I have designed this protocol to move beyond empirical trial-and-error, grounding every step of the extraction and purification process in thermodynamic and kinetic principles. 1-Methylpyridinium-3-carboxylate (commonly known as Trigonelline) is a highly polar, hydrophilic alkaloid with significant neuroprotective and hypoglycemic properties. Due to its zwitterionic nature, isolating it from complex plant matrices—which are rich in competing alkaloids, phenolic acids, and lipids—requires precise dielectric tuning and targeted phase separations. This guide details a highly optimized Microwave-Assisted Extraction (MAE) workflow coupled with macroporous resin purification and anti-solvent crystallization to yield pharmaceutical-grade Trigonelline Hydrochloride (>99.5% purity).

Mechanistic Rationale & Causality

To achieve a self-validating and highly reproducible extraction system, the physical chemistry of the analyte must dictate the methodology:

  • Dielectric Solvent Tuning: Trigonelline exists as an inner salt (zwitterion) at neutral pH. A 50% aqueous methanol solution provides an optimal dielectric environment, balancing the disruption of the lipophilic plant cell membrane with the high solubility required for the polar alkaloid[1].

  • Mass Transfer via MAE: Microwave-Assisted Extraction (MAE) induces dipole rotation and ionic conduction within the solvent matrix. This generates rapid, localized intracellular heating and pressure buildup, leading to cellular rupture. This physical causality explains why MAE achieves higher yields in minutes compared to hours of traditional heat reflux or maceration[1].

  • Resin-Mediated Phase Separation: Plant matrices contain competing polar compounds (e.g., choline, chlorogenic acid). By passing the crude extract through a polyamide or non-polar macroporous resin, phenolic acids are adsorbed via hydrogen bonding and hydrophobic interactions, allowing the highly polar trigonelline to elute cleanly in the aqueous void volume[2],[3].

  • Thermodynamics of Salt Formation & Crystallization: To isolate the compound, the zwitterionic trigonelline is converted into its hydrochloride salt via acidification. Protonation of the carboxylate group yields a cationic species paired with a chloride counterion. The subsequent addition of cold isopropanol acts as an anti-solvent; the sharp decrease in the solvent's dielectric constant drastically lowers the solubility of the hydrochloride salt, driving thermodynamically favorable precipitation[4].

Comparative Extraction Efficiency

The superiority of the chosen MAE methodology is validated by the quantitative yield and precision data summarized below.

Extraction MethodExtraction TimeSolvent Volume (mL)Yield (mg g⁻¹)Precision (% RSD)Efficiency Gain
Microwave-Assisted (MAE) 6 min 40.00 7.89 0.27 Baseline (Optimal)
Heat Reflux Extraction (HRE)3 h100.006.163.331.28x lower yield
Maceration Extraction (ME)15 h100.003.59N/A2.20x lower yield

Data derived from the optimization of trigonelline extraction from T. foenum-graecum seeds[1].

Experimental Workflow

G Matrix Plant Matrix Preparation (Pulverization & Hexane Defatting) MAE Microwave-Assisted Extraction (MAE) (50% Methanol, 1:20 g/mL, 6 min) Matrix->MAE Filter Filtration & Concentration (Rotary Evaporation < 60°C) MAE->Filter Resin Macroporous Resin Purification (Water Elution for Alkaloids) Filter->Resin Acidify Salt Formation (Acidification with HCl to pH 2-3) Resin->Acidify Crystallize Crystallization & Drying (Cold Isopropanol, Vacuum Drying) Acidify->Crystallize Product 1-Methylpyridinium-3-carboxylate Hydrochloride (Trigonelline HCl, >99% Purity) Crystallize->Product

Workflow for the extraction and purification of Trigonelline HCl from plant matrices.

Detailed Step-by-Step Protocol

Step 1: Matrix Pre-Treatment and Defatting
  • Pulverize the Trigonella foenum-graecum seeds or Coffea beans to a fine powder (approx. 60-80 mesh) to maximize the surface area for solvent penetration.

  • Suspend the powder in hexane (1:10 w/v ratio) and agitate for 2 hours at room temperature. This removes interfering lipid fractions that can cause emulsions downstream[2].

  • Filter the suspension and air-dry the defatted marc thoroughly to remove all residual hexane.

Step 2: Microwave-Assisted Extraction (MAE)
  • Suspend the defatted matrix in 50% aqueous methanol at a solid-liquid ratio of 1:20 g/mL[1].

  • Subject the suspension to microwave irradiation at 40% power. Execute two consecutive extraction cycles of 3 minutes each to prevent thermal degradation while maximizing mass transfer[1].

  • Centrifuge the mixture at 3000 rpm for 10 minutes and collect the alkaloid-rich supernatant[5].

Step 3: Macroporous Resin Purification
  • Concentrate the supernatant under reduced pressure (rotary evaporation at <60°C) to completely remove the methanol fraction.

  • Adjust the aqueous extract to pH 3-6 and load it onto a pre-conditioned polyamide or non-polar macroporous adsorption resin column[3].

  • Elute the column with ultra-pure water. Collect the aqueous fractions containing the highly polar trigonelline. Phenolic impurities (like chlorogenic acid) will remain bound to the resin[3].

Step 4: Hydrochloride Salt Formation
  • Concentrate the pooled aqueous alkaloid fractions.

  • Adjust the pH of the concentrate to 2.0 using 1M Hydrochloric Acid (HCl). Stir continuously for 30 minutes to ensure complete protonation of the zwitterion into its hydrochloride salt[4],[2].

Step 5: Anti-Solvent Crystallization
  • Co-distill the acidified solution with a small volume of isopropanol under vacuum at 60°C to strip residual water[4].

  • Add a 10-fold volume of cold isopropanol (0°C to 5°C) to the concentrated residue.

  • Stir the mixture at 0-5°C for 2 hours. The sharp drop in polarity induces rapid crystallization of the salt[4].

  • Filter the resulting white-to-off-white crystals and wash with a minimal amount of cold isopropanol (50 mL).

  • Dry the crystals in a vacuum oven at 40-45°C for 6-8 hours. Expected purity is >99.5%[4].

Step 6: Self-Validating Feedback Loop (Analytical QA/QC)

A protocol is only as reliable as its validation. To close the loop, quantify the final product to verify extraction efficiency and purity:

  • Prepare a 1 mg/mL stock solution of the synthesized Trigonelline HCl in the mobile phase[1].

  • Analyze via HPLC using a Cosmosil CN-MS or NH2 column[3],[5].

  • Mobile phase: Acetonitrile–0.025% acetic acid (10:90, v/v) or Methanol:Water (95:5, v/v, pH 3.5 adjusted with HCl)[1],[5].

  • Detection: 266-267 nm using a Photo Diode Array (PDA) detector[5]. Compare the peak area against a certified reference standard.

Sources

Method

Application Notes and Protocols for Assessing the Effects of 1-Methylpyridinium-3-carboxylate hydrochloride on Cell Viability

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the effects of 1-Methylpyridinium-3-carboxylate hydrochloride, also known as Trigonel...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the effects of 1-Methylpyridinium-3-carboxylate hydrochloride, also known as Trigonelline hydrochloride, on cell viability. This document outlines the principles of common colorimetric cell viability assays and provides detailed protocols for their use in evaluating the cytotoxic or proliferative effects of this compound.

Introduction to 1-Methylpyridinium-3-carboxylate hydrochloride (Trigonelline)

1-Methylpyridinium-3-carboxylate, or Trigonelline, is a natural alkaloid found in a variety of plants, including coffee and fenugreek.[1][2] Its hydrochloride salt is a common form used in research. Trigonelline has been investigated for a range of pharmacological activities, including neuroprotective, anti-diabetic, and anti-cancer effects.[1][2] These biological activities necessitate a robust and reliable method to determine its impact on cell viability and proliferation. This guide focuses on the application of established tetrazolium-based colorimetric assays to quantify the cellular response to 1-Methylpyridinium-3-carboxylate hydrochloride.

The Principle of Tetrazolium-Based Cell Viability Assays

The core of the most common colorimetric cell viability assays lies in the metabolic activity of living cells.[3] Specifically, these assays measure the activity of mitochondrial dehydrogenases, which are key enzymes in cellular respiration.[4][5] In viable cells, these enzymes reduce tetrazolium salts (like MTT, XTT, and WST-1) into a colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4] This principle is fundamental for assessing how a compound like 1-Methylpyridinium-3-carboxylate hydrochloride might modulate cellular health.

The reduction of tetrazolium salts is dependent on the intracellular concentration of NAD(P)H.[6][7] The NAD+/NADH ratio is a critical indicator of the metabolic state of a cell.[7][8] Therefore, these assays are particularly well-suited for investigating compounds that may influence cellular metabolism.

Caption: Principle of tetrazolium-based cell viability assays.

Recommended Assay Protocols

The following are detailed protocols for three widely used colorimetric cell viability assays suitable for assessing the effects of 1-Methylpyridinium-3-carboxylate hydrochloride.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a classic and well-established method for measuring cell viability.[3][5] It is based on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in living cells.[5][9] A key feature of the MTT assay is that the resulting formazan crystals are insoluble in water and must be dissolved in a solubilization solution before the absorbance can be measured.[9][10][11]

Experimental Workflow

Caption: MTT assay workflow.

Detailed Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Methylpyridinium-3-carboxylate hydrochloride in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][13]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5][13] Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can also be used.[9]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay offers an advantage over the MTT assay as the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.[14][15] This reduces the number of handling steps and potential for error.[15] The XTT reagent is typically used with an electron coupling reagent to enhance the efficiency of tetrazolium reduction.[16][17]

Experimental Workflow

Caption: XTT assay workflow.

Detailed Protocol

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of 1-Methylpyridinium-3-carboxylate hydrochloride as described above.

  • Incubation: Incubate for the desired exposure time.

  • XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[16]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[17]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[16][17]

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color.[18] Measure the absorbance at a wavelength between 450 and 500 nm (typically 450 nm).[16] A reference wavelength between 630 and 690 nm can be used to subtract non-specific background readings.[17]

WST-1 (Water-Soluble Tetrazolium-1) Assay

Similar to XTT, the WST-1 assay utilizes a water-soluble tetrazolium salt that is reduced to a soluble formazan, simplifying the protocol.[4][19] WST-1 is known for its stability and accelerated color development compared to some other tetrazolium salts.[19]

Experimental Workflow

Caption: WST-1 assay workflow.

Detailed Protocol

  • Cell Seeding: Seed cells in a 96-well plate as previously described.

  • Compound Treatment: Treat cells with serial dilutions of 1-Methylpyridinium-3-carboxylate hydrochloride.

  • Incubation: Incubate for the desired exposure time.

  • WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[4][19][20]

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[4][19] The optimal incubation time should be determined empirically for each cell type.[4]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute.[19][20] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[4][19] A reference wavelength greater than 600 nm is recommended.[19][20]

Data Analysis and Interpretation

For each assay, it is crucial to include the following controls:

  • Blank: Culture medium without cells.

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve 1-Methylpyridinium-3-carboxylate hydrochloride.

  • Untreated Control: Cells in culture medium only.

Calculations:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage Viability:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting Common Issues

Problem Possible Cause Solution
High Background Microbial contamination.[21]Inspect plates for contamination. Use sterile techniques.
Phenol red interference.[21]Use phenol red-free medium during the assay incubation.[21][22]
Serum interference.[21]Use serum-free medium during the assay incubation.[5][21][22]
Low Absorbance Low cell density.[21]Optimize cell seeding density through a titration experiment.[21]
Reagents not at room temperature.[5]Ensure all reagents are warmed to room temperature before use.
Inconsistent Results Edge effects due to evaporation.[21]Fill the outer wells with sterile PBS or medium and do not use them for experimental data.[21]
Inconsistent incubation times.[21]Standardize all incubation times across experiments.
Incomplete formazan dissolution (MTT).[5]Increase shaking time or gently pipette to ensure complete dissolution.[5][13]

Summary and Recommendations

When assessing the effects of 1-Methylpyridinium-3-carboxylate hydrochloride on cell viability, it is recommended to use more than one type of assay to confirm the results. The choice between MTT, XTT, and WST-1 will depend on factors such as the required sensitivity, throughput, and laboratory equipment. For high-throughput screening, the simpler protocols of XTT and WST-1 are advantageous.[14] It is also crucial to perform a cell titration experiment for each cell line to determine the optimal seeding density and ensure that the assay is in the linear range.[16][21] By following these detailed protocols and considering the potential pitfalls, researchers can obtain reliable and reproducible data on the biological activity of 1-Methylpyridinium-3-carboxylate hydrochloride.

References

  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Abcam. MTT assay protocol. Abcam.
  • Thermo Fisher Scientific. CyQUANT XTT Cell Viability Assay Protocol. Thermo Fisher Scientific.
  • Merck Millipore.
  • Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
  • Roche.
  • ATCC. MTT Cell Proliferation Assay.
  • Roche.
  • Merck. WST-1 Assay Protocol for Cell Viability. Merck.
  • NanoOxiMet. (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells. NanoOxiMet.
  • ScienCell.
  • IntechOpen. (2022, September 30). Colorimetric Cytotoxicity Assays. IntechOpen.
  • ATCC. XTT Cell Proliferation Assay Kit.
  • Cayman Chemical.
  • Abcam. Introduction to XTT assays for cell-viability assessment. Abcam.
  • Vidugiriene, J., et al. (2014). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. ASSAY and Drug Development Technologies, 12(3), 177-188.
  • AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm.
  • AAT Bioquest. (2023, June 21). What are the limitations of colorimetric assays of cell viability and cytotoxicity?
  • Kim, M., et al. (2018). A comparative study of colorimetric cell proliferation assays in immune cells. Immune Network, 18(3), e23.
  • Papadimitriou, M., et al. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10, 635-646.
  • Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay.
  • ResearchGate. (2025, August 7). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening.
  • Cell Biolabs, Inc. NAD+/NADH Assay Kit (Fluorometric). Cell Biolabs, Inc.
  • Eppendorf & Promega. (2021, October 22).
  • Single Use Support. (2023, August 10). Cell viability & viability assays: 7 facts to be aware of. Single Use Support.
  • Frederick, D. W., et al. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Enzymology, 581, 159-174.
  • ResearchGate. (2017, April 13). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?
  • ECHEMI. Buy 1-Methylpyridinium-3-carboxylate from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.
  • Benchchem. A Comparative Analysis of the Biological Activities of N-Methylpyridinium and Trigonelline. Benchchem.
  • ChemBK. 3-carboxy-1-methylpyridinium chloride. ChemBK.
  • ResearchGate. (2026, January 21). Computational investigation of Trigonelline (1-methylpyridinium-3-carboxylate) through DFT, Docking and Pharmacokinetic studies for Breast cancer treatment | Request PDF.
  • PubChem.
  • Sigma-Aldrich. Trigonelline hydrochloride. Sigma-Aldrich.
  • BLD Pharm.
  • Merck. Trigonelline hydrochloride - 1-Methylpyridinium-3-carboxylate hydrochloride, N-Methylnicotinic acid betaine hydrochloride. Merck.
  • National Science Foundation.
  • Martins, F., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(21), 5183.
  • Allam, G., et al. (2022). Pharmacological Activities, Therapeutic Effects, and Mechanistic Actions of Trigonelline. Molecules, 27(3), 766.
  • Pérez, L., et al. (2020). Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. Archives of Industrial Hygiene and Toxicology, 71(4), 323-334.
  • RGCC International. (2019, July 24). Linearity Comparison of Three Colorimetric Cytotoxicity Assays.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Methylpyridinium-3-carboxylate Hydrochloride Analysis

This guide provides in-depth troubleshooting strategies for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methylpyridinium-3-carboxylate hydrochloride (also known as Tr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Methylpyridinium-3-carboxylate hydrochloride (also known as Trigonelline): asymmetrical peak tailing. As a zwitterionic compound with a permanent positive charge on the pyridine ring and a pH-dependent carboxylate group, its analysis presents unique challenges. This document offers a structured, cause-and-effect approach to diagnosing and resolving these issues, ensuring robust and reproducible results for researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you from the most frequent and easily solvable issues to more complex system-level problems.

Q1: My chromatogram shows significant peak tailing for 1-Methylpyridinium-3-carboxylate. What is the most probable cause?

The primary and most common cause of peak tailing for this analyte is undesirable secondary interactions between the molecule and the stationary phase.[1][2] 1-Methylpyridinium-3-carboxylate possesses a permanently positive-charged quaternary nitrogen. In reversed-phase HPLC using standard silica-based columns (like C18 or C8), the silica surface contains residual silanol groups (Si-OH).

At mobile phase pH levels above approximately 3, these silanol groups become deprotonated and negatively charged (Si-O⁻).[3][4] The positively charged analyte is then strongly attracted to these ionized silanols, creating a secondary retention mechanism in addition to the primary hydrophobic interaction. This strong polar interaction is slow to dissociate, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[1][3]

Q2: How can I confirm and systematically eliminate these secondary silanol interactions?

There are three primary strategies to mitigate silanol interactions: mobile phase pH adjustment, using competitive additives, or selecting a more inert column.

1. Mobile Phase pH Adjustment (Most Effective Method): The most effective way to suppress silanol interactions is to lower the mobile phase pH.[1][4] By operating at a low pH (e.g., pH 2.5 - 3.0), the vast majority of silanol groups will be protonated (Si-OH), neutralizing their negative charge. This eliminates the strong ionic attraction with the positively charged analyte, leading to a more symmetrical peak shape.

It is crucial to maintain the mobile phase pH at least 2 pH units away from the analyte's pKa to ensure a single, stable ionization state.[5][6] An unstable ionization state during chromatography can also contribute to peak broadening and tailing.[3][7]

2. Use of Mobile Phase Additives (Alternative Method): Historically, additives like triethylamine (TEA) were used as "tail-suppressing agents".[4][8] TEA is a small basic molecule that competes with the analyte for interaction with the active silanol sites. However, with modern, high-purity silica columns, this is often unnecessary and can complicate mobile phase preparation and UV detection.[8] Increasing the ionic strength of the buffer (e.g., using 25-50 mM phosphate or formate buffer) can also help shield the silanol interactions.

3. Column Selection: Using a modern, high-purity silica column is highly recommended. These columns have a much lower concentration of accessible, acidic silanol groups.[8] Furthermore, columns with "end-capping," where residual silanols are chemically bonded with a small, less polar group, significantly reduce these secondary interactions.[1] For particularly challenging separations of zwitterions, mixed-mode columns that offer both ion-exchange and reversed-phase retention mechanisms can provide superior selectivity and peak shape.[9]

Q3: Could my sample concentration or injection volume be causing the peak tailing?

Yes, this is another common cause known as column overload. Peak distortion from overload can manifest as either "fronting" or "tailing," depending on the nature of the interaction.[10] For analytes that exhibit strong secondary interactions, mass overload often results in tailing peaks that resemble a right triangle.[11][12][13]

How to Diagnose Column Overload: The diagnostic test is straightforward: reduce the mass of the analyte injected onto the column.[13] If overload is the cause, you should see a significant improvement in peak symmetry and a potential slight increase in retention time.[13]

See Protocol 1 for a step-by-step guide to diagnosing column overload.

Q4: I've optimized my method based on the above, but some tailing persists. What system-level issues should I investigate?

If the issue is not related to chemical interactions or overload, it is likely due to physical problems within the HPLC system, often categorized as "extra-column volume" or "dead volume".[14] Dead volume refers to any space in the flow path outside of the column where the sample band can spread out, leading to broader and often asymmetric peaks.[15][16]

Common Sources of Extra-Column Volume:

  • Improper Fittings: A gap between the tubing and the bottom of the column end-fitting is a very common source of dead volume.[16]

  • Excessive Tubing Length: The tubing connecting the injector, column, and detector should be as short as possible.[15]

  • Incorrect Tubing Diameter: Using tubing with an internal diameter (ID) that is too large for the system's flow rate will increase band broadening. For standard analytical HPLC, 0.005" or 0.12 mm ID tubing is often appropriate.[17]

  • Contaminated or Blocked Frit: A partially blocked column inlet frit can distort the flow path, leading to poor peak shape for all analytes.[18]

See Protocol 2 for a systematic check of your HPLC system.

Q5: My peak shape was good initially but has degraded over several runs. What should I do?

Degradation of peak shape over time strongly suggests a problem with the column itself.

  • Column Contamination: Strongly retained matrix components from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

  • Column Void: High pH mobile phases (typically > pH 8) can dissolve the silica backbone of the column, leading to a physical void at the inlet.[19] This causes the sample band to spread unevenly, resulting in tailing or split peaks.[18]

  • Blocked Inlet Frit: Particulate matter from unfiltered samples or pump seal wear can clog the inlet frit.

Solution:

  • Flush the Column: First, try flushing the column with a strong solvent (e.g., isopropanol, then a solvent stronger than your mobile phase like 100% acetonitrile) to remove contaminants.[18]

  • Reverse the Column: If the column manufacturer allows it, reversing the column and flushing it at a low flow rate can dislodge particulates from the inlet frit.

  • Replace the Guard Column: If you are using a guard column, replace it first, as it is designed to protect the more expensive analytical column from contamination.

  • Replace the Column: If the above steps do not restore performance, the column may be permanently damaged and will need to be replaced.

Visual Troubleshooting Workflow

The following diagram provides a logical path for troubleshooting peak tailing issues with 1-Methylpyridinium-3-carboxylate.

HPLC_Troubleshooting start Peak Tailing Observed for 1-Methylpyridinium-3-carboxylate check_chemistry Step 1: Investigate Chromatographic Chemistry start->check_chemistry check_ph Is Mobile Phase pH < 3? check_chemistry->check_ph adjust_ph Action: Lower mobile phase pH to 2.5-3.0 using Formic or Phosphoric Acid. (See Protocol 3) check_ph->adjust_ph No check_overload Step 2: Check for Column Overload check_ph->check_overload Yes adjust_ph->check_overload run_dilution Did a 10x sample dilution improve peak shape? (See Protocol 1) check_overload->run_dilution reduce_load Action: Reduce sample concentration or injection volume. run_dilution->reduce_load Yes check_system Step 3: Investigate System Hardware (Dead Volume) run_dilution->check_system No resolved Problem Resolved reduce_load->resolved check_fittings Action: Check all fittings, especially at the column. Use minimal tubing length and correct ID. (See Protocol 2) check_system->check_fittings check_column_health Step 4: Assess Column Health check_fittings->check_column_health degraded_over_time Has performance degraded over time? check_column_health->degraded_over_time flush_column Action: Flush column with strong solvent. Replace guard column. Consider replacing analytical column. degraded_over_time->flush_column Yes degraded_over_time->resolved No, problem persists flush_column->resolved

Sources

Optimization

Preventing thermal degradation of 1-Methylpyridinium-3-carboxylate hydrochloride during storage

Welcome to the technical support guide for 1-Methylpyridinium-3-carboxylate hydrochloride (also known as Trigonelline hydrochloride). This resource is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Methylpyridinium-3-carboxylate hydrochloride (also known as Trigonelline hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a hygroscopic and thermally sensitive molecule, improper handling can significantly impact experimental outcomes. This guide provides in-depth, field-proven insights and protocols to prevent degradation.

Frequently Asked Questions (FAQs)
Q1: What is 1-Methylpyridinium-3-carboxylate hydrochloride and why is its stability a primary concern?

1-Methylpyridinium-3-carboxylate hydrochloride is the hydrochloride salt of Trigonelline, a natural alkaloid.[1][2] Its chemical integrity is paramount for reproducible experimental results. The primary stability concerns stem from two key properties:

  • Hygroscopicity: The compound readily absorbs moisture from the atmosphere.[2][3][4] This absorbed water can act as a plasticizer, lowering the energy barrier for degradation, and leads to significant errors in weighing, resulting in solutions of incorrect concentration.[5]

  • Thermal Sensitivity: While stable at room temperature under proper conditions, the compound undergoes thermal degradation at elevated temperatures.[6][7] The primary degradation pathway is decarboxylation, which fundamentally alters the molecule's structure and properties.

Failure to control these factors can introduce impurities and variability, compromising the validity of your research.

Q2: What are the definitive optimal storage conditions to prevent degradation?

To maintain the long-term integrity of 1-Methylpyridinium-3-carboxylate hydrochloride, a multi-faceted approach to storage is required. The core principle is the strict exclusion of atmospheric moisture and heat.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.[8]Prevents thermal decomposition. Avoid proximity to heat sources like ovens, incubators, or equipment with cooling fans.
Atmosphere Keep in a tightly sealed, airtight container.[3][8] For long-term storage, place this container inside a desiccator with a desiccant (e.g., silica gel).[3][5]Minimizes exposure to atmospheric moisture, preventing hygroscopic absorption which can catalyze degradation.[3][5]
Inert Gas For highly sensitive applications or long-term archival, store under an inert atmosphere (e.g., Argon or Nitrogen).Provides the ultimate barrier against both moisture and oxidative degradation.
Light Protect from light.[8]Although thermal degradation is the primary concern, photolytic degradation can be an issue for many complex organic molecules.
Q3: What is the primary thermal degradation pathway for this compound?

The principal thermal degradation route for 1-Methylpyridinium-3-carboxylate hydrochloride is decarboxylation . When subjected to sufficient heat, the carboxylate group is lost as carbon dioxide (CO₂), yielding the 1-methylpyridinium cation.[6][7] Studies have shown that the hydrochloride salt form is more susceptible to this degradation pathway compared to its monohydrate form.[6][7]

G cluster_main Thermal Degradation Pathway parent 1-Methylpyridinium-3-carboxylate hydrochloride product1 1-Methylpyridinium cation parent->product1 Heat (Δ) (Decarboxylation) product2 Carbon Dioxide (CO₂) parent->product2

Caption: Primary thermal degradation pathway via decarboxylation.

Troubleshooting Guide: Common Issues & Solutions
Problem 1: The powder in my container has formed clumps and appears wet.
  • Underlying Cause: This is a clear indication of significant moisture absorption due to the compound's hygroscopic nature.[3][5] This likely occurred from improper storage in a container that was not airtight or from repeated openings in a humid laboratory environment.

  • Immediate Impact: The material's mass is no longer accurate, as it includes an unknown amount of water.[5] Using this material for preparing solutions will lead to lower-than-intended concentrations. The presence of water may also have initiated or accelerated chemical degradation.

  • Recommended Solutions:

    • Quarantine the Material: Do not use this batch for any experiment where concentration accuracy is critical. Label it clearly as "Potentially Hydrated/Degraded."

    • Drying (with caution): If the compound is thermally stable enough, you may attempt to dry it under vacuum at a low temperature (e.g., 40-50 °C). However, be aware that heating can also promote the very degradation you seek to avoid. This should be considered a salvage operation, and the material should still be requalified analytically before use.

    • Implement Preventative Measures: For future batches, aliquot the bulk container into smaller, single-use vials immediately upon receipt.[5] This must be done in a low-humidity environment, such as a glovebox or a dry room, to minimize exposure.

Problem 2: I suspect my sample has degraded. How can I analytically confirm this?
  • Underlying Cause: The sample may have been exposed to elevated temperatures, stored improperly for an extended period, or subjected to other stress conditions.

  • Recommended Analytical Workflows: Visual inspection is unreliable. A stability-indicating analytical method is required to provide definitive evidence of degradation.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent compound and detecting degradation products. A reversed-phase HPLC method with UV detection is typically effective.[9][10] The key is to develop a method where the parent peak is well-resolved from any new peaks that appear in a stressed (degraded) sample.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is ideal for not only detecting degradation products but also identifying them.[11] By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can confirm the presence of the expected decarboxylated product, 1-methylpyridinium.[6]

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the water content (mass loss at ~100 °C) and the onset temperature of thermal decomposition.[5]

Experimental Protocols & Methodologies
Protocol 1: Recommended Workflow for Handling & Storage

This protocol minimizes moisture exposure, which is the first line of defense against degradation.

G cluster_glovebox Ideal Workflow (Glovebox/Dry Air) cluster_benchtop Alternative Workflow (Standard Lab) gb_start Receive Compound gb_transfer Transfer Bulk to Glovebox gb_start->gb_transfer gb_aliquot Aliquot into Pre-weighed, Single-Use Vials gb_transfer->gb_aliquot gb_seal Tightly Seal Vials gb_aliquot->gb_seal gb_store Store Vials in Desiccator (Cool, Dark Place) gb_seal->gb_store bt_start Receive Compound bt_prepare Prepare All Materials (Spatula, Vials, Balance) bt_start->bt_prepare bt_weigh Quickly Weigh Required Amount bt_prepare->bt_weigh bt_seal_bulk Immediately & Tightly Reseal Bulk Container bt_weigh->bt_seal_bulk bt_store_bulk Return Bulk to Desiccator bt_seal_bulk->bt_store_bulk

Caption: Recommended workflows for handling hygroscopic compounds.

Protocol 2: Workflow for a Basic Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method.[9][11] The goal is to intentionally degrade the sample under various stress conditions to ensure your analytical method can separate the degradation products from the intact drug.

  • Prepare Stock Solutions: Prepare a stock solution of 1-Methylpyridinium-3-carboxylate hydrochloride in a suitable solvent (e.g., water or methanol).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions (these are starting points and may need optimization):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4-8 hours.[12]

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2-4 hours.[12]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[9][11]

    • Thermal Degradation: Heat a solution at 80 °C for 24-48 hours. Analyze the solid powder as well.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize and Dilute: After the specified time, neutralize the acidic and basic samples and dilute all samples to the target analytical concentration.

  • Analyze via HPLC: Analyze an unstressed control sample and all stressed samples using your developed HPLC method.

  • Evaluate Results: The method is considered "stability-indicating" if baseline resolution is achieved between the main peak (intact compound) and any new peaks (degradation products) that form under stress.

G cluster_main Forced Degradation Workflow start Prepare Stock Solution stress Expose Aliquots to Stress Conditions (Acid, Base, Heat, Oxidative, Light) start->stress analyze Analyze Stressed & Control Samples by HPLC stress->analyze evaluate Are Degradant Peaks Resolved from Parent Peak? analyze->evaluate pass Method is Stability-Indicating evaluate->pass Yes fail Optimize HPLC Method (Mobile Phase, Gradient, etc.) evaluate->fail No fail->analyze Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

References
  • Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Poly(pyridinium salt)s with Organic Counterions Exhibiting Both Thermotropic Liquid-Crystalline and Light-Emitting Properties | Macromolecules - ACS Publications. [Link]

  • Alkylpyridiniums. 1. Formation in model systems via thermal degradation of trigonelline. PubMed. [Link]

  • Product Name : Trigonelline (1-Methylpyridinium-3-carboxylate monohydrate) (1686411) | Pharmaffiliates. [Link]

  • Analytical Method Validation as the First Step in Drug Quality Control - IntechOpen. [Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features - Semantic Scholar. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. [Link]

  • Alkylpyridiniums. 1. Formation in Model Systems via Thermal Degradation of Trigonelline | Request PDF - ResearchGate. [Link]

  • 3-carboxy-1-methylpyridinium chloride - ChemBK. [Link]

  • Trigonelline | C7H7NO2 | CID 5570 - PubChem. National Center for Biotechnology Information. [Link]

  • Trigonelline - Wikipedia. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - MDPI. [Link]

  • Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled. [Link]

  • Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed. National Center for Biotechnology Information. [Link]

  • Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique - MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH &amp; Solution Stability for 1-Methylpyridinium-3-carboxylate Hydrochloride

Welcome to the Technical Support Center for 1-Methylpyridinium-3-carboxylate hydrochloride (commonly known as Trigonelline hydrochloride). As a highly hydrophilic, zwitterionic alkaloid, its structural integrity, solubil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methylpyridinium-3-carboxylate hydrochloride (commonly known as Trigonelline hydrochloride). As a highly hydrophilic, zwitterionic alkaloid, its structural integrity, solubility, and shelf-life are fundamentally dictated by the pH of its microenvironment.

This guide provides researchers, formulation scientists, and analytical chemists with causality-driven troubleshooting, empirical data, and validated protocols to optimize experimental and therapeutic formulations.

Section 1: Troubleshooting & FAQs

Q1: Why does my formulation show inconsistent solubility and erratic recovery when transitioning from acidic to neutral buffers? A: This is a direct consequence of the molecule's ionization state shifting across its isoelectric point. 1-Methylpyridinium-3-carboxylate has a carboxylic acid pKa of approximately 1.86[1].

  • At pH < 1.8: The molecule exists fully as a cationic hydrochloride salt. This state exhibits extremely high aqueous solubility due to strong ion-dipole interactions with water.

  • At pH 3.0 – 7.0: The carboxylate group deprotonates, converting the molecule into an inner salt (zwitterion). While still water-soluble, the net-neutral charge of the zwitterion significantly reduces its hydration energy compared to the cationic form. This alters its solubility profile, causing erratic precipitation in mixed aqueous-organic solvent systems (e.g., ethanol or PEG co-solvents).

  • Actionable Insight: If your downstream assay requires a co-solvent, maintain the pH below 1.8 to lock the molecule in its highly soluble cationic state, or strictly control the neutral aqueous environment to prevent isoelectric precipitation.

Q2: I observed a rapid loss of the active compound in alkaline formulations (pH > 8.0). What is the degradation mechanism, and how can I prevent it? A: Quaternary pyridinium compounds are inherently susceptible to degradation under basic conditions[2]. At pH > 8.0, the electron-deficient pyridinium ring undergoes rapid nucleophilic attack by hydroxide ions (OH⁻).

  • The Mechanism: The hydroxide ion attacks the alpha or gamma position of the pyridinium ring, forming a transient, highly unstable pseudobase. This intermediate rapidly undergoes irreversible ring-opening (akin to a Zincke reaction cleavage) or subsequent alkaline hydrolysis, completely destroying the pharmacophore.

  • Actionable Insight: Formulate strictly within a pH range of 3.5 to 6.0. If a slightly alkaline environment is unavoidable for your delivery vehicle, you must utilize steric protection strategies (e.g., liposomal encapsulation) to shield the pyridinium ring from hydroxide attack.

Q3: Can I use autoclave sterilization for liquid formulations of Trigonelline HCl? I am detecting secondary peaks in my post-sterilization LC-MS runs. A: No. Heat sterilization drives significant thermal degradation of the compound[3].

  • The Mechanism: At elevated temperatures (such as the 121°C used in standard autoclaving), the molecule undergoes two primary thermal degradation pathways:

    • Demethylation: Cleavage of the N-methyl group yields nicotinic acid.

    • Decarboxylation: Loss of the carboxylate group yields 1-methylpyridinium.

  • Actionable Insight: Liquid formulations must be sterilized via 0.22 µm sterile filtration. Do not subject the solution to extended thermal stress, particularly if the pH is unbuffered, as degradation kinetics accelerate exponentially with heat.

Section 2: Quantitative Data & Stability Profiles

Table 1: pH-Dependent State and Stability Profile of 1-Methylpyridinium-3-carboxylate

pH RangeDominant Molecular StateAqueous SolubilityStability ProfilePrimary Formulation Risk Factor
< 1.8 Cationic (Protonated Carboxylate)Very HighHighly StableAcid-catalyzed esterification (if formulated in alcoholic solvents)
3.0 - 7.0 Zwitterion (Inner Salt)HighOptimal StabilityIsoelectric precipitation in mixed solvent systems
> 8.0 Zwitterion (Hydroxide susceptible)HighUnstableIrreversible nucleophilic ring-opening

Table 2: Major Degradation Pathways and Analytical Markers

Stress ConditionPrimary Chemical MechanismKey Degradant (Analytical Marker)Mitigation Strategy
Alkaline pH (>8.0) Nucleophilic attack by OH⁻Pseudobase / Open-chain aminesBuffer formulation strictly to pH 4.0 - 6.0
Thermal Stress (>120°C) DemethylationNicotinic AcidUtilize 0.22 µm sterile filtration (Avoid autoclaving)
Thermal Stress (>120°C) Decarboxylation1-MethylpyridiniumUtilize 0.22 µm sterile filtration (Avoid autoclaving)

Section 3: Experimental Protocol

Protocol: pH-Stability Profiling and Accelerated Degradation Assay via HILIC-UV

Objective: To empirically determine the degradation kinetics of 1-Methylpyridinium-3-carboxylate across a pH gradient and establish an accurate shelf-life utilizing a self-validating system.

Step 1: Buffer Preparation & Ionic Strength Control

  • Action: Prepare 50 mM buffers spanning pH 2.0 to 10.0 (e.g., Citrate pH 3-5, Phosphate pH 6-8, Borate pH 9-10). Adjust all buffers to a uniform ionic strength (e.g., I = 0.1 M) using NaCl.

  • Causality: Degradation of ionic species is highly sensitive to ionic strength (the kinetic salt effect). Standardizing ionic strength isolates pH as the sole independent variable, ensuring the calculated degradation rate constants ( kobs​ ) are mathematically comparable across the gradient.

Step 2: Analyte Spiking & Thermal Acceleration

  • Action: Dissolve the compound to a final concentration of 0.5 mg/mL in each buffer. Aliquot into sealed amber glass vials and incubate in a thermomixer at 40°C, 60°C, and 80°C.

  • Causality: Amber vials eliminate photolytic degradation pathways. Testing at multiple elevated temperatures allows for the application of the Arrhenius equation, enabling accurate prediction of shelf-life at standard storage conditions (e.g., 4°C or 25°C) without waiting months for real-time data.

Step 3: Reaction Quenching (Critical Step)

  • Action: At predefined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL of the stressed sample and immediately dilute it into 900 µL of a quenching solution (0.1% Formic Acid in Acetonitrile, pH ~2.7).

  • Causality: For samples in alkaline buffers (pH > 8.0), degradation is driven by hydroxide nucleophilic attack. Instantly dropping the pH below 3.0 neutralizes the hydroxide ions, instantly halting the ring-opening reaction. This "locks" the degradation profile, ensuring the sample analyzed perfectly represents the exact time point of extraction.

Step 4: HILIC-UV Analysis

  • Action: Inject the quenched samples onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Mobile phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0). Detection at 264 nm.

  • Causality: Because 1-Methylpyridinium-3-carboxylate is highly polar and zwitterionic, it exhibits virtually zero retention on standard reversed-phase (C18) columns, eluting in the void volume. HILIC provides the necessary orthogonal retention mechanism (partitioning into a water-enriched layer on the stationary phase) to resolve the intact API from its highly polar degradation products (nicotinic acid and 1-methylpyridinium).

Section 4: Pathway Visualization

G TrigHCl Trigonelline HCl (Cationic, pH < 1.8) Zwitter Trigonelline Inner Salt (Zwitterion, pH 3.0 - 7.0) Optimal Stability TrigHCl->Zwitter Deprotonation (pKa ~1.86) Zwitter->TrigHCl Acidification AlkDeg Hydroxide Attack (pH > 8.0) Zwitter->AlkDeg Alkaline Shift ThermDeg Thermal Stress (> 120°C) Zwitter->ThermDeg Autoclaving / Heat RingOpen Pseudobase Formation & Ring-Opening Degradation AlkDeg->RingOpen Nucleophilic Addition NicAcid Nicotinic Acid (Demethylation) ThermDeg->NicAcid Pathway A MePyr 1-Methylpyridinium (Decarboxylation) ThermDeg->MePyr Pathway B

Figure 1: pH-dependent structural transitions and primary degradation pathways of Trigonelline.

References

  • Title: Molecular structure of hydrated complex of trigonelline with L(+)-tartaric acid | Request PDF[1] Source: ResearchGate URL:

  • Title: Alkylpyridiniums. 1. Formation in Model Systems via Thermal Degradation of Trigonelline[3] Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:

  • Title: Degradation of Organic Cations under Alkaline Conditions[2] Source: ACS Publications (Journal of the American Chemical Society) URL:

Sources

Optimization

Minimizing synthetic impurities in 1-Methylpyridinium-3-carboxylate hydrochloride preparation

Welcome to the Technical Support Center for the synthesis and purification of 1-Methylpyridinium-3-carboxylate hydrochloride (Trigonelline hydrochloride). As a Senior Application Scientist, I have designed this troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Methylpyridinium-3-carboxylate hydrochloride (Trigonelline hydrochloride).

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic step-by-step instructions. Here, we address the thermodynamic and kinetic realities of your reaction vessels. The goal is to establish a self-validating synthetic system —a process where the chemical physics inherently reject impurities, ensuring your Active Pharmaceutical Ingredient (API) meets stringent regulatory standards.

Synthetic Route Selection & Genotoxic Impurities

Q: We currently use methyl iodide for the N-methylation of nicotinic acid. How can we reduce residual alkylating agents to comply with regulatory guidelines?

A: You must transition away from methyl halides or dimethyl sulfate. Methyl iodide is a potent, DNA-reactive alkylating agent. Under the ICH M7 guidelines, it is classified as a Class 2 mutagenic impurity, meaning its presence in the final API must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day for lifetime exposure[1].

The Causality: Purging trace methyl iodide to parts-per-million (ppm) levels is thermodynamically exhausting because it can become trapped in the crystalline lattice of the API. The Solution: Switch to a "green" methylation route using Dimethyl Carbonate (DMC) . DMC acts as both the solvent and the methylating agent in the presence of a potassium carbonate ( K2​CO3​ ) catalyst[2]. Because DMC is not a classic alkylating agent under physiological conditions, it bypasses the severe ICH M7 genotoxic impurity classifications, drastically simplifying your regulatory filing and downstream purification[1].

G NA Nicotinic Acid (Precursor) Methylation Methylation (DMC + K2CO3) NA->Methylation TrigBase Trigonelline Base (Intermediate) Methylation->TrigBase Conversion Imp1 Unreacted Nicotinic Acid (Process Impurity) Methylation->Imp1 Incomplete Rxn Imp2 Residual DMC / Methanol (Volatile, Non-Genotoxic) Methylation->Imp2 Byproducts Acidification Acidification (HCl) TrigBase->Acidification TrigHCl Trigonelline HCl (Target API) Acidification->TrigHCl Salt Formation Imp3 Inorganic Salts (KCl, K2CO3) Acidification->Imp3 Neutralization

Synthetic pathway of Trigonelline HCl highlighting key impurity generation nodes.

Troubleshooting Unreacted Precursors

Q: During the DMC-mediated synthesis, we are seeing high levels of unreacted nicotinic acid (>1.0%) in our HPLC chromatograms. How do we drive the reaction to completion?

A: This is a kinetic issue rooted in the electronic state of the precursor. Nicotinic acid exists as a zwitterion in neutral conditions, which severely limits the nucleophilicity of the pyridine nitrogen[3].

The Causality: For DMC to effectively methylate the nitrogen, the carboxylic acid must be deprotonated to shift the electron density back into the pyridine ring. If your K2​CO3​ is wet, or if the molar ratio is insufficient, the reaction stalls. Furthermore, DMC requires higher activation energy than methyl iodide. The Fix:

  • Ensure strictly anhydrous conditions; water hydrolyzes DMC into methanol and CO2​ , consuming your reagent.

  • Maintain the reaction temperature at reflux (approx. 90°C for DMC) for at least 6-8 hours.

  • Use a molar ratio of Nicotinic Acid : DMC : K2​CO3​ of 1 : 3 : 1.5 to ensure complete deprotonation and provide a thermodynamic excess of the methyl donor[2].

Self-Validating Purification Protocols

Q: What is the most effective protocol to purge residual nicotinic acid and inorganic salts from the final API without excessive yield loss?

A: You must utilize a solvent-swap crystallization strategy. This is a self-validating system: the physical chemistry of the solvents inherently rejects the impurities. Trigonelline HCl is highly soluble in water and warm alcohols, while inorganic salts ( KCl , K2​CO3​ ) are completely insoluble in organic solvents. Conversely, unreacted nicotinic acid has distinct solubility parameters in isopropanol (IPA) compared to the target API[4].

Step-by-Step Methodology: Isopropanol Solvent-Swap
  • Salt Purge: After acidification with HCl, perform a hot filtration of the reaction mass at 60°C. Causality: This physically removes all insoluble inorganic salts ( KCl , unreacted K2​CO3​ ) before crystallization begins.

  • Vacuum Concentration: Distill the filtrate under vacuum below 60°C to remove residual DMC and methanol. Causality: Removing the primary reaction solvents prevents them from acting as co-solvents that would keep impurities dissolved in the next step.

  • The Solvent Swap: Cool the mass to 45-55°C, add Isopropanol (IPA), and co-distill under vacuum. Add a final volume of IPA (approx. 7-10 volumes relative to crude mass) and heat to 65-75°C for 60 minutes[4].

  • Selective Crystallization: Slowly cool the mass to 25-35°C and stir for 90 minutes. Causality: Trigonelline HCl selectively crystallizes out of the cold IPA lattice, while trace nicotinic acid remains highly solvated in the mother liquor.

  • Isolation: Filter the solids, wash with cold IPA, and dry in a vacuum oven at 50-60°C for 8-12 hours[4].

G Start Crude Reaction Mass (Contains Impurities) Filtration Hot Filtration (Removes Insoluble Salts) Start->Filtration Conc Vacuum Concentration (<60°C) Filtration->Conc SolventSwap Solvent Swap to Isopropanol (Precipitates API) Conc->SolventSwap Cryst Cooling Crystallization (25-35°C) SolventSwap->Cryst QC1 In-Process HPLC Gate (Nicotinic Acid < 0.1%?) Cryst->QC1 Recryst Recrystallization (70% Ethanol) QC1->Recryst No (Fail) Pure Pure Trigonelline HCl (>99.5% Purity) QC1->Pure Yes (Pass) Recryst->Cryst Loop

Self-validating purification workflow with in-process analytical gating.

Quantitative Data Presentation

To make informed decisions on your synthetic route, compare the impurity profiles and regulatory burdens of the two primary methylation strategies.

ParameterTraditional Route (Methyl Iodide/Sulfate)Green Route (Dimethyl Carbonate)
Alkylating Agent Toxicity High (Class 2 Mutagen)Low (Non-Genotoxic)
Regulatory Burden (ICH M7) Requires strict TTC control (≤1.5 μ g/day )Standard ICH Q3A/B limits apply
Primary Process Impurities Unreacted Nicotinic Acid, Halide SaltsUnreacted Nicotinic Acid, KCl
Typical Crude Yield 85 - 95%70 - 94.6%[2]
Final API Purity (Post-IPA Swap) >99.0% (High risk of trace halides)99.5 - 99.7%[4]
Nicotinic Acid Carryover < 0.1%0.01%[4]

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - International Council for Harmonisation (ICH) - 1

  • CN102304085A - Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid - Google Patents - 2

  • WO2022097017A1 - An improved process for the preparation of trigonelline or pharmaceutically acceptable salts thereof - Google Patents -4

  • Trigonelline | C7H7NO2 | CID 5570 - PubChem - National Institutes of Health (NIH) - 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of 1-Methylpyridinium-3-carboxylate Hydrochloride and Trigonelline Base

For researchers and professionals in drug development, the selection of an active pharmaceutical ingredient's (API) form—be it a free base or a salt—is a pivotal decision with far-reaching implications for stability, man...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of an active pharmaceutical ingredient's (API) form—be it a free base or a salt—is a pivotal decision with far-reaching implications for stability, manufacturability, and bioavailability. This guide provides an in-depth, objective comparison of the stability profiles of 1-Methylpyridinium-3-carboxylate hydrochloride and its corresponding free base, trigonelline. By synthesizing experimental data and established physicochemical principles, we aim to equip scientists with the critical insights needed to make informed decisions for their research and development endeavors.

Introduction to the Molecules: Salt vs. Zwitterion

Trigonelline, chemically known as 1-Methylpyridinium-3-carboxylate, is a naturally occurring alkaloid found in numerous plants, including coffee and fenugreek.[1][2] It is recognized for its role as a plant metabolite and is under investigation as a stable precursor for NAD+ biosynthesis.[3][4] The two forms under comparison are fundamentally different in their solid-state structure, a distinction that dictates their stability and handling properties.

  • Trigonelline Base (Zwitterion/Inner Salt): This is the native form of the molecule, characterized by a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule.[5]

  • 1-Methylpyridinium-3-carboxylate hydrochloride: This is the hydrochloride salt form, where the carboxylate is protonated and the positive charge on the pyridinium ring is balanced by a chloride counter-ion.[3][6]

The choice between these forms is not trivial. Salt formation is a common strategy to improve properties like solubility, but it can introduce new challenges such as hygroscopicity and potential for disproportionation.[7][8] This guide will dissect these trade-offs through a stability-focused lens.

cluster_0 Chemical Structures Trig_Base Trigonelline Base (Zwitterion) Trig_HCl 1-Methylpyridinium-3-carboxylate HCl

Caption: Chemical structures of the two forms being compared.

Comparative Stability Analysis

The stability of a compound is not a single property but a profile determined by its response to various environmental stresses. Here, we compare the two forms across critical stability-indicating conditions.

Thermal Stability

Thermal stress is a critical factor during manufacturing (e.g., drying, milling) and long-term storage. Experimental data reveals a significant difference in the thermal resilience of the two forms.

A study involving mild pyrolysis (220-250 °C) directly compared trigonelline hydrochloride with trigonelline hydrate (a form of the base). The results unequivocally demonstrated that trigonelline hydrochloride possesses far greater thermal stability .[9] After just 15 minutes of heating at 220 °C, only about 3% of the initial trigonelline hydrate remained, indicating extensive degradation.[9] In contrast, the hydrochloride salt was more resistant under the same conditions.[9]

Trigonelline base is generally considered thermolabile, with degradation rates increasing with time and temperature.[1][2] Studies show it is stable during general cooking but begins to decompose at temperatures around 180-195 °C.[10]

pH and Hydrolytic Stability

The susceptibility of a compound to hydrolysis, particularly at pH extremes, is a cornerstone of pre-formulation assessment.

Forced degradation studies conducted according to International Conference on Harmonisation (ICH) guidelines show that trigonelline base is susceptible to both acid- and base-induced degradation.[11][12] One study reported a recovery of only 42.73% in acidic conditions, compared to 74.62% in basic conditions, suggesting the molecule is particularly vulnerable to acid-catalyzed hydrolysis.[11]

This presents a complex scenario for the hydrochloride salt. When dissolved in a neutral solvent, the salt itself will generate an acidic solution, which could theoretically accelerate the degradation of the parent molecule. However, the stability of the solid salt form is generally high. A key consideration for hydrochloride salts is the "common-ion effect," which can lead to precipitation in highly acidic environments, a physical instability rather than a chemical one.[7]

Hygroscopicity and Moisture Stability

Hygroscopicity, the tendency of a solid to absorb moisture from the atmosphere, is a critical physical stability parameter that impacts powder flow, handling, and can induce chemical degradation.[13]

It is a well-established principle in pharmaceutical sciences that hydrochloride salts are frequently more hygroscopic than their corresponding free bases.[7][14] This is exemplified in a study of the pyridine-based drug RPR111423, where the free base was non-hygroscopic, while its hydrochloride salt was.[7] Moisture uptake can lead to deleterious effects, including deliquescence and salt disproportionation, where the salt reverts to the less soluble free base in the presence of moisture and certain excipients.[14][15]

While direct comparative data for trigonelline was not found, the general trend strongly suggests that 1-Methylpyridinium-3-carboxylate hydrochloride is likely to be more hygroscopic than trigonelline base. This necessitates controlled-humidity environments for storage and handling. High hygroscopicity can often be managed through formulation strategies, such as using hydrophobic excipients or appropriate packaging.[7][16]

cluster_props Comparative Stability Attributes Base Trigonelline Base (Zwitterion) Thermal Thermal Stability Base->Thermal Lower Hygro Hygroscopicity Base->Hygro Lower (Expected) pH_Stab pH Stability (Core Molecule) Base->pH_Stab Labile in Acid/Base Handling Handling/Storage Ease Base->Handling Easier (Less Hygroscopic) Salt 1-Methylpyridinium-3-carboxylate HCl Salt->Thermal Higher Salt->Hygro Higher (Expected) Salt->pH_Stab Labile in Acid/Base Salt->Handling More Demanding (Hygroscopic)

Caption: Logic diagram of stability trade-offs between the two forms.

Data Summary

The following tables summarize the key stability findings from referenced literature.

Table 1: Qualitative Stability Comparison

Parameter1-Methylpyridinium-3-carboxylate HClTrigonelline BaseKey Rationale
Thermal Stability Higher LowerDirect experimental comparison showed the HCl salt to be "far more" stable under pyrolysis conditions.[9]
Hygroscopicity Higher (Expected) Lower (Expected)Hydrochloride salts are generally more hygroscopic than their corresponding free bases.[7][8][14]
Acid/Base Stability SusceptibleSusceptibleThe core molecule degrades under both acidic and basic stress, with higher degradation in acidic media.[11][12]
Photostability SusceptibleSusceptibleForced degradation studies indicate the core molecule degrades under photochemical stress.[11][12]
Oxidative Stability SusceptibleSusceptibleForced degradation studies indicate the core molecule degrades under oxidative stress.[11][12]

Table 2: Summary of Forced Degradation Study on Trigonelline Base

Stress Condition% Recovery of TrigonellineObservationReference
Acid Hydrolysis42.73%Significant degradation[11]
Base Hydrolysis74.62%Moderate degradation[11]
Oxidation (H₂O₂)DegradedSusceptible to oxidation[11][12]
Dry & Wet HeatDegradedThermally labile[11][12]
Photochemical (UV)DegradedSusceptible to photodegradation[11][12]

Experimental Protocols for Stability Assessment

To ensure the trustworthiness and reproducibility of stability claims, standardized, self-validating protocols are essential.

Protocol 1: Forced Degradation Study (ICH Guideline Approach)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the intrinsic stability of the molecule under severe stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the test compound (either base or salt) in a suitable solvent (e.g., methanol or methanol:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Reflux for 8 hours at 80°C. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. Reflux for 8 hours at 80°C. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Expose the solid powder to dry heat at 100°C for 48 hours. Dissolve the stressed powder to prepare a final concentration of 100 µg/mL.

  • Photochemical Degradation: Expose the stock solution to UV light (254 nm) for 48 hours in a photostability chamber. Dilute to a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Causality: The use of aggressive conditions is intentional. It ensures that if degradation is possible, it will be observed. The subsequent neutralization step is critical to halt the reaction before analysis, providing a clear snapshot of the degradation extent.

Protocol 2: Stability-Indicating RP-HPLC Method

A chromatographic method is only "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

Objective: To accurately quantify the amount of the parent compound remaining after stress testing.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a PDA or UV detector.

  • Column: Cosmosil CN-MS (250 mm × 4.6 mm) or equivalent reverse-phase column.[17]

  • Mobile Phase: Methanol:Distilled Water (95:5, v/v), with pH adjusted to 3.5 using hydrochloric acid.[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.[17]

  • Injection Volume: 20 µL.

Validation: This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose.[17] The key validation step for stability-indicating purposes is peak purity analysis (e.g., using a PDA detector) to confirm that the parent peak in stressed samples is free from co-eluting impurities.

cluster_workflow Experimental Workflow: Stability Assessment Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample Sample at Time Points & Quench Reaction Stress->Sample HPLC Analyze via Validated Stability-Indicating HPLC Sample->HPLC Data Quantify Parent Peak Area & Identify Degradants HPLC->Data Report Calculate % Degradation & Determine Pathways Data->Report

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Recommendations

The choice between 1-Methylpyridinium-3-carboxylate hydrochloride and trigonelline base is a classic case of balancing competing stability attributes.

  • 1-Methylpyridinium-3-carboxylate hydrochloride is the superior choice if thermal stability is the primary concern. Its enhanced resilience to heat makes it more suitable for processes involving high temperatures. However, its likely hygroscopic nature demands rigorous control of moisture during storage and handling to prevent physical and chemical instability.

  • Trigonelline base is preferable when hygroscopicity and ease of handling are paramount. Its expected non-hygroscopic nature simplifies manufacturing and storage logistics. However, its lower thermal stability must be taken into account, and processes should be designed to avoid high-temperature exposure.

For both forms, the intrinsic lability of the core molecule to pH extremes, oxidation, and light must be addressed through careful formulation, such as the use of buffers, antioxidants, and light-protecting packaging. Ultimately, the optimal form depends on the specific application, intended manufacturing process, and the final dosage form's requirements. A thorough, context-specific risk assessment based on the data presented here is strongly recommended.

References

  • Chopra, S., et al. (2007). Quantitative Determination and Stress Degradation Studies on a Biomarker Trigonelline by a Validated Stability‐Indicating HPTLC Method. Taylor & Francis Online. Available at: [Link]

  • Singhal, D., & Curatolo, W. (2025). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Chopra, S., et al. (2007). Quantitative Determination and Stress Degradation Studies on a Biomarker Trigonelline by a Validated Stability‐Indicating HPTLC Method. Taylor & Francis Online. Available at: [Link]

  • Timepie. (2026). Trigonelline Increases NAD, Improves Muscle Function, And Extends Lifespan. Timepie. Available at: [Link]

  • Shailajan, S., et al. (n.d.). A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds. PMC. Available at: [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. Available at: [Link]

  • NMN.com. (2024). A New NAD+ Precursor More Stable than NMN and NR: Trigonelline. NMN.com. Available at: [Link]

  • Sathe, S., et al. (2017). HPLC method development and validation for quantitation of trigonelline from Mirabilis jalapa Linn. leaves and enhancement in extraction yield from ultra fine powder. ResearchGate. Available at: [Link]

  • Fidar, Y. F., et al. (2025). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. ScienceDirect. Available at: [Link]

  • Various Authors. (n.d.). Determination of trigonelline in Trigonella foenum-graecum by HPLC. ResearchGate. Available at: [Link]

  • Mori, T., et al. (2020). Characteristic Analysis of Trigonelline Contained in Raphanus sativus Cv. Sakurajima Daikon and Results from the First Trial Examining Its Vasodilator Properties in Humans. PMC. Available at: [Link]

  • Stahl, H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. ResearchGate. Available at: [Link]

  • Chen, J., et al. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]

  • Stadler, R. H., et al. (2002). Alkylpyridiniums. 1. Formation in Model Systems via Thermal Degradation of Trigonelline. ACS Publications. Available at: [Link]

  • Shailajan, S., et al. (n.d.). A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds. Phytojournal. Available at: [Link]

  • Al-Haideri, S. A., et al. (n.d.). Thermal stability of the standard trigonelline under optimum MAE conditions. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Trigonelline. Wikipedia. Available at: [Link]

  • Wróbel, R., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • Schilirò, T., et al. (2018). Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. PubMed. Available at: [Link]

  • Saleki-Gerhardt, A., & Zografi, G. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. Available at: [Link]

  • Neudoerfl, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cole, E. C., et al. (n.d.). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. PMC. Available at: [Link]

  • Eshetu, G. G., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC. Available at: [Link]

  • Reddit. (2019). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia?. Reddit. Available at: [Link]

  • Krawczyk, K., et al. (n.d.). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Methylpyridinium. Wikipedia. Available at: [Link]

  • Neudoerfl, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ziefuß, A. R., et al. (2023). Risk Assessment of Trigonelline in Coffee and Coffee By-Products. MDPI. Available at: [Link]

  • Ziefuß, A. R., et al. (2023). Risk of Trigonelline in Coffee and Coffee By-Products. Encyclopedia MDPI. Available at: [Link]

  • Sych, I. (2021). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Trigonelline (1-Methylpyridinium-3-carboxylate monohydrate). Pharmaffiliates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Trigonelline. PubChem Compound Database. Available at: [Link]

  • Dlal, I., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. Available at: [Link]

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Comparative

Cross-validation of 1-Methylpyridinium-3-carboxylate hydrochloride quantification techniques

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of quality, safety, and efficacy. 1...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of quality, safety, and efficacy. 1-Methylpyridinium-3-carboxylate, also known as Trigonelline, is a nicotinic acid derivative with various biological activities. Its hydrochloride salt is a form often used in research and development. This guide provides an in-depth, cross-validation comparison of several key analytical techniques for the quantification of 1-Methylpyridinium-3-carboxylate hydrochloride, offering insights into the principles, performance, and practical considerations of each method.

The goal of this document is to move beyond a simple listing of methods and to provide a scientifically grounded rationale for selecting the most appropriate quantification technique for your specific application. The validation of analytical methods is a critical element in pharmaceutical development, ensuring that the chosen method is accurate, precise, and reliable for its intended purpose.[1][2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted and robust technique for the routine quantification of small molecules in various matrices. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a mobile phase, with detection based on the analyte's absorption of ultraviolet light.

Scientific Rationale

1-Methylpyridinium-3-carboxylate hydrochloride possesses a pyridine ring, which contains a chromophore that absorbs UV radiation. This intrinsic property makes it a suitable candidate for UV detection. The choice of a reversed-phase C18 column is logical due to the polar nature of the pyridinium salt. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve efficient separation from potential impurities and degradation products.[4]

Experimental Workflow

Caption: High-level workflow for HPLC-UV analysis.

Detailed Protocol
  • Standard and Sample Preparation: Accurately weigh and dissolve 1-Methylpyridinium-3-carboxylate hydrochloride standard and samples in the mobile phase to create a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) in a defined ratio (e.g., 50:50 v/v).[4] The mobile phase should be filtered and degassed.

    • Flow Rate: Isocratic elution at a flow rate of 1.0 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength of maximum absorbance (e.g., around 265 nm) should be selected for optimal sensitivity.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly valuable for analyzing complex mixtures and for trace-level quantification.

Scientific Rationale

The high specificity of LC-MS/MS arises from its ability to select a precursor ion of the analyte and then fragment it to produce specific product ions. This multiple reaction monitoring (MRM) mode significantly reduces matrix interference and provides a high degree of confidence in the identification and quantification of the target compound.[5] For 1-Methylpyridinium-3-carboxylate, the positively charged pyridinium nitrogen makes it readily ionizable by electrospray ionization (ESI) in positive ion mode.

Experimental Workflow

Caption: General workflow for LC-MS/MS analysis.

Detailed Protocol
  • Sample Preparation: For biological matrices, a protein precipitation step with a solvent like acetonitrile is often necessary.[6] For simpler matrices, dilution may be sufficient.

  • LC Conditions: Similar to HPLC-UV, but often with faster gradients and shorter columns (UPLC) to increase throughput. The mobile phase additives should be volatile (e.g., formic acid or ammonium formate) to be compatible with the mass spectrometer.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor Ion: The protonated molecule [M+H]+ of 1-Methylpyridinium-3-carboxylate.

    • Product Ions: Determined by fragmenting the precursor ion in the collision cell. Specific transitions are selected for quantification (quantifier) and confirmation (qualifier).

  • Data Analysis: A calibration curve is constructed using the peak area ratios of the analyte to an internal standard versus concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The quantification is based on the direct proportionality between the integrated signal area of a specific resonance and the number of corresponding nuclei.[7]

Scientific Rationale

The unique chemical structure of 1-Methylpyridinium-3-carboxylate hydrochloride provides distinct signals in the ¹H NMR spectrum, particularly the aromatic protons on the pyridine ring and the methyl protons.[7] By using a certified internal standard with a known concentration and non-overlapping signals, the concentration of the analyte can be accurately determined.[7]

Experimental Workflow

Caption: Simplified workflow for quantitative NMR (qNMR).

Detailed Protocol
  • Sample Preparation: Accurately weigh a known amount of the 1-Methylpyridinium-3-carboxylate hydrochloride sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Solvent: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum under conditions that ensure accurate integration (e.g., long relaxation delay, appropriate pulse angle).

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate the signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field.[8] It is a high-efficiency separation technique that requires minimal sample and solvent consumption.

Scientific Rationale

As a charged species, 1-Methylpyridinium-3-carboxylate is well-suited for separation by Capillary Zone Electrophoresis (CZE), the simplest form of CE.[8][9] The separation is based on the charge-to-size ratio of the analyte. The use of a buffer system at a specific pH ensures consistent ionization and migration of the analyte.

Experimental Workflow

Caption: Fundamental workflow of Capillary Electrophoresis.

Detailed Protocol
  • Buffer Preparation: Prepare a background electrolyte (BGE) buffer at a suitable pH (e.g., phosphate or borate buffer).

  • Sample Preparation: Dissolve the sample in the BGE.

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Voltage: Apply a high voltage across the capillary.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a suitable wavelength.

  • Data Analysis: Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared from standards.

Performance Comparison

The following table summarizes the key performance characteristics of the discussed techniques for the quantification of 1-Methylpyridinium-3-carboxylate hydrochloride. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSqNMRCapillary Electrophoresis (CE)
Principle Chromatographic separation and UV absorbanceChromatographic separation and mass-to-charge ratioNuclear magnetic resonance signal intensityElectrophoretic mobility
Selectivity Moderate to GoodExcellentGoodGood to Excellent
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to fg/mL range[5]µg/mL to mg/mL rangeng/mL range
Linearity (R²) Typically >0.999Typically >0.995Not applicable (direct method)Typically >0.99
Precision (%RSD) < 2%< 15% (bioanalysis)< 1%< 5%
Accuracy (% Recovery) 98-102%85-115% (bioanalysis)99-101%95-105%
Throughput ModerateHigh (with UPLC)LowHigh
Cost (Instrument/Running) Low / LowHigh / HighHigh / ModerateModerate / Low
Matrix Effects PossibleSignificant (ion suppression/enhancement)MinimalMinimal

Conclusion and Recommendations

The choice of the optimal analytical technique for the quantification of 1-Methylpyridinium-3-carboxylate hydrochloride is contingent upon the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective workhorse for routine quality control and content uniformity testing where high sensitivity is not paramount.

  • LC-MS/MS is the gold standard for bioanalysis and trace-level impurity quantification due to its exceptional sensitivity and selectivity.[5]

  • qNMR serves as an excellent primary method for the certification of reference materials and for accurate purity assessments without the need for a specific standard of the analyte.[7]

  • Capillary Electrophoresis offers a high-efficiency, low-cost alternative to HPLC for routine analysis, particularly for charged molecules, with the advantages of rapid method development and reduced solvent consumption.[10][11]

A cross-validation approach, where results from two or more of these orthogonal techniques are compared, can provide the highest level of confidence in the accuracy and reliability of the quantification of 1-Methylpyridinium-3-carboxylate hydrochloride. This is in line with the principles of robust analytical method validation, which is a continuous process throughout the lifecycle of a pharmaceutical product.[1]

References

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. [Link]

  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials - Sofpromed. [Link]

  • A Guide to Analytical Method Validation - SCION Instruments. [Link]

  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International. [Link]

  • Analytical Methods. [Link]

  • Capillary Electrophoresis for Drug Analysis - Analytical Toxicology. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC. [Link]

  • Solutions for pharmaceutical industry - Lumex Instruments. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion | Journal of the American Chemical Society. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • Capillary Electrophoresis-An insight into different modes and it's applications. [Link]

  • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - MDPI. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC. [Link]

  • Confirmation Method: Basic Drugs LC-MSMS - Washington State Patrol. [Link]

  • Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd - Diva Portal. [Link]

  • LC/MS/MS Method Package for Primary Metabolites - Shimadzu Scientific Instruments. [Link]

  • Learn about all the LC/MS techniques offered by Varian. [Link]

  • Trigonelline | C7H7NO2 | CID 5570 - PubChem - NIH. [Link]

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  • CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google P

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Validation

Comparing 1-Methylpyridinium-3-carboxylate hydrochloride with standard anti-diabetic compounds

As a Senior Application Scientist, evaluating novel therapeutics requires moving beyond superficial efficacy to scrutinize the underlying mechanistic pathways and empirical reproducibility. 1-Methylpyridinium-3-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel therapeutics requires moving beyond superficial efficacy to scrutinize the underlying mechanistic pathways and empirical reproducibility. 1-Methylpyridinium-3-carboxylate hydrochloride, commonly known as Trigonelline hydrochloride (TRG), is a pleiotropic pyridine alkaloid derived from Trigonella foenum-graecum that has emerged as a compelling candidate in metabolic disease research[1].

Unlike traditional mono-targeted therapies, TRG operates as a multi-target metabolic regulator. This guide provides an objective, data-driven comparison of TRG against standard anti-diabetic compounds (Metformin, Vildagliptin, and Glibenclamide), supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Mechanistic Profiling: TRG vs. Standard Therapeutics

To understand TRG’s utility in drug development, we must map its pharmacodynamics against established clinical standards.

TRG vs. Metformin (Hepatic vs. Peripheral Sensitization) Metformin, the gold-standard first-line therapy, primarily lowers blood glucose by activating AMP-activated protein kinase (AMPK), which subsequently inhibits hepatic gluconeogenesis[2]. While TRG also downregulates gluconeogenic genes (e.g., G6pc), its primary strength lies in peripheral insulin sensitization. TRG directly increases insulin receptor autophosphorylation (IR-PH) in skeletal muscle, driving the downstream phosphorylation of Akt at Thr308 (pT308-Akt) and facilitating GLUT4 translocation to the plasma membrane[3].

TRG vs. Vildagliptin (Incretin Axis vs. Receptor Activation) Vildagliptin is a DPP-4 inhibitor that prevents the degradation of Glucagon-Like Peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion. Research indicates that while Vildagliptin effectively improves pT308-Akt signaling, co-administration with TRG yields synergistic benefits. TRG uniquely addresses aberrant lipid profiles (lowering total cholesterol, triglycerides, and free fatty acids) and reduces muscle advanced glycation end products (AGEs), which low-dose Vildagliptin alone fails to fully resolve[3].

TRG vs. Glibenclamide ( β -Cell Exhaustion vs. Preservation) Sulfonylureas like Glibenclamide force insulin secretion by closing ATP-sensitive potassium channels in pancreatic β -cells, often leading to long-term β -cell exhaustion. Conversely, TRG exhibits profound β -cell protective effects. In diabetic murine models, TRG increases β -cell mass by upregulating proliferating cell nuclear antigen (PCNA) and decreasing apoptosis (cleaved caspase-3 reduction)[4].

G TRG Trigonelline (TRG) IR Insulin Receptor (IR-PH) TRG->IR Sensitizes GLUCO Hepatic Gluconeogenesis TRG->GLUCO Downregulates BETA β-Cell Proliferation (PCNA+) TRG->BETA Protects MET Metformin (MET) AMPK AMPK Activation MET->AMPK Activates AKT pT308-Akt IR->AKT Phosphorylates GLUT4 GLUT4 Translocation AKT->GLUT4 Triggers AMPK->GLUCO Inhibits

Figure 1: Mechanistic comparison of TRG and Metformin in glucose homeostasis.

Quantitative Comparative Efficacy

The following tables synthesize quantitative experimental outcomes from controlled in vivo studies, providing a benchmark for TRG's performance relative to standard therapies[2][3][4][5].

Table 1: High-Level Pharmacological Profile Comparison

ParameterTrigonelline (TRG)MetforminVildagliptinGlibenclamide
Primary Target IR-PH / Akt AxisAMPKDPP-4 EnzymeK-ATP Channels
Hepatic Glucose Output Moderate DecreaseStrong DecreaseNeutralNeutral
Peripheral Glucose Uptake Strong IncreaseModerate IncreaseModerate IncreaseNeutral
β -Cell Preservation Promotes ProliferationNeutralPrevents ApoptosisInduces Exhaustion
Lipid Profile (HDL/LDL) Strong ImprovementStrong ImprovementMild ImprovementNeutral

Table 2: Relative Biomarker Modulation in STZ-Diabetic Models (Values represent typical directional shifts vs. untreated diabetic controls)

Biomarker AssayedTRG (50-70 mg/kg)Metformin (200 mg/kg)Vildagliptin (10 mg/kg)
Fasting Blood Glucose (FBG) ↓↓ (~30-45%) ↓↓↓ (~60%) ↓↓ (~40%)
HOMA-IR Index ↓↓↓ ↓↓ ↓↓
Skeletal Muscle pT308-Akt ↑↑↑ ↑↑
Serum Triglycerides (TG) ↓↓ ↓↓
Pancreatic PCNA Expression ↑↑↑ No significant change

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causal logic. Every step is optimized to isolate the specific mechanistic variables discussed above.

Protocol A: In Vivo Efficacy Validation (HFD-STZ Murine Model)

Rationale: Combining a High-Fat Diet (HFD) with low-dose Streptozotocin (STZ) accurately mimics the pathogenesis of human Type 2 Diabetes—inducing peripheral insulin resistance followed by partial β -cell dysfunction[2][4].

  • Acclimatization & Diet Induction:

    • House 5-week-old C57BL/6J mice under standard conditions (12h light/dark cycle).

    • Feed the experimental cohort a High-Fat Diet (60% kcal from fat) for 4 weeks to establish baseline lipotoxicity and insulin resistance.

  • STZ-Induced β -Cell Damage:

    • Administer STZ (40 mg/kg) dissolved in cold 50 mM sodium citrate buffer (pH 4.5) via intraperitoneal (i.p.) injection for 5 consecutive days[4].

    • Causality Check: Fast animals for 6 hours prior to injection to ensure uniform STZ uptake via GLUT2 transporters in the pancreas.

  • Grouping & Dosing:

    • Confirm diabetes (FBG > 250 mg/dL) 7 days post-STZ.

    • Randomize into groups: Diabetic Control (Vehicle), TRG (50 mg/kg p.o.), Metformin (200 mg/kg p.o.). Administer daily via oral gavage for 4 to 8 weeks[2][3].

  • Endpoint Assays:

    • Conduct an Oral Glucose Tolerance Test (OGTT) at week 4. Administer 2g/kg glucose p.o. and measure blood glucose at 0, 15, 30, 60, and 120 minutes. TRG uniquely blunts the early (15 min) glucose spike[1][6].

  • Tissue Harvesting & Analysis:

    • Excise the soleus muscle (chosen for its high proportion of oxidative Type I fibers, which are highly responsive to insulin) to quantify IR-PH and pT308-Akt via Western blot[3].

    • Harvest the pancreas, fix in 4% paraformaldehyde, and perform double-immunofluorescence staining for Insulin and PCNA to quantify β -cell proliferation[4].

Workflow A 1. HFD Feeding (Induces Resistance) B 2. STZ Injection (Partial β-Cell Loss) A->B C 3. Grouping & Daily Dosing B->C D 4. In Vivo Assays (OGTT, FBG) C->D E 5. Tissue Harvesting (Muscle, Pancreas) D->E

Figure 2: Workflow for evaluating in vivo anti-diabetic efficacy using the HFD-STZ model.

Protocol B: In Vitro Insulin Signaling Validation

Rationale: To prove that TRG directly sensitizes peripheral tissues independent of systemic variables (like hepatic output or incretin levels), an isolated myotube assay is required.

  • Cell Culture: Differentiate L6 rat skeletal myoblasts into myotubes using DMEM supplemented with 2% horse serum for 5-7 days.

  • Pre-Treatment: Incubate myotubes with TRG (e.g., 10-100 μ M) for 24 hours in serum-free media to eliminate confounding growth factors.

  • Acute Insulin Stimulation: Expose cells to a sub-maximal dose of insulin (10 nM) for 15 minutes. Causality Check: A sub-maximal dose is critical; a maximal dose (100 nM) would saturate the receptors, masking TRG's sensitizing effect.

  • Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting using specific antibodies against phosphorylated Insulin Receptor β (Tyr1150/1151) and Akt (Thr308)[3].

Conclusion

For drug development professionals, Trigonelline hydrochloride represents a highly versatile scaffold. While it may not match the sheer hypoglycemic force of high-dose Metformin or Glibenclamide in acute settings, its superior ability to preserve β -cell architecture, mitigate lipotoxicity, and directly enhance insulin receptor autophosphorylation makes it a highly attractive candidate for combination therapies or early-stage metabolic intervention[2][3][4].

Sources

Comparative

Validating 1-Methylpyridinium-3-carboxylate Hydrochloride Biomarkers in Proteomics: A Comparative Guide

As a Senior Application Scientist, navigating the landscape of metabolic biomarkers and geroprotectors requires looking beyond surface-level efficacy. Recently, the focus of aging and sarcopenia research has shifted towa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the landscape of metabolic biomarkers and geroprotectors requires looking beyond surface-level efficacy. Recently, the focus of aging and sarcopenia research has shifted toward a novel NAD+ precursor: 1-Methylpyridinium-3-carboxylate , commonly known as Trigonelline.

Following landmark findings published in Nature Metabolism in 2024, Trigonelline has been validated as a potent NAD+ precursor that directly improves mitochondrial oxidative phosphorylation (OXPHOS) and muscle function[1]. However, for researchers and drug development professionals designing proteomic assays, the choice of standard is critical. The naturally occurring methylated niacin form is highly unstable; thus, 1-Methylpyridinium-3-carboxylate hydrochloride (Trigonelline HCl) has emerged as the stabilized salt form required for rigorous in vitro and in vivo validation[2].

This guide objectively compares the performance of Trigonelline HCl against traditional NAD+ precursors like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), and establishes a self-validating multi-omic protocol for mapping its proteomic impact.

Mechanistic Superiority: Why Trigonelline HCl?

To understand the proteomic shifts induced by Trigonelline HCl, we must first examine the causality of its metabolic routing.

Traditional ribosylated precursors (NMN and NR) are highly effective at raising NAD+ in vitro. However, clinical and preclinical proteomics are often confounded by serum instability. In cell-free human serum, the bonds holding NMN and NR together degrade within 24 hours, reducing them to basic nicotinamide (NAM)[3]. In contrast, Trigonelline remains 100% structurally intact in serum, bypassing hepatic first-pass degradation and offering a highly stable, direct route to skeletal muscle tissue[3].

Furthermore, Trigonelline does not rely on the NRK (Nicotinamide Riboside Kinase) salvage pathway. Instead, it is metabolized via the Preiss-Handler pathway, utilizing the rate-limiting enzyme nicotinate phosphoribosyltransferase (NAPRT)[1]. This orthogonal mechanism is vital for drug developers targeting senescent tissues where NRK expression may be compromised.

NAD_Biosynthesis Trig Trigonelline HCl (1-Methylpyridinium-3-carboxylate) NAPRT Preiss-Handler Pathway (NAPRT Enzyme) Trig->NAPRT NMN NMN / NR (Ribosylated Precursors) NRK Salvage Pathway (NRK Enzyme) NMN->NRK NAD Intracellular NAD+ Pool (Target Engagement) NAPRT->NAD NRK->NAD Proteome Proteomic Shift: OXPHOS & SIRT1 Targets NAD->Proteome

NAD+ biosynthesis pathways comparing Trigonelline HCl and traditional ribosylated precursors.

Quantitative Performance Comparison

When selecting a precursor for clinical trials or multi-omic profiling[4], stability and pathway utilization dictate the experimental outcome. The table below summarizes the quantitative and mechanistic differences based on recent comparative studies.

ParameterTrigonelline HCl (1-Methylpyridinium-3-carboxylate)Nicotinamide Mononucleotide (NMN)Nicotinamide Riboside (NR)
Primary Biosynthetic Pathway Preiss-Handler (NAPRT-dependent)[1]Salvage Pathway (NRK-dependent)[1]Salvage Pathway (NRK-dependent)[1]
Serum Stability (24h) >95% Intact (Highly stable)[3]<5% Intact (Degrades to NAM)[3]<5% Intact (Degrades to NAM)[3]
Chemical Formulation Stability Excellent (HCl salt prevents acid/heat degradation)[2]Moderate (Requires cold chain or enteric coating)Moderate (Prone to hydrolysis)
NAD+ Induction (Primary Myotubes) ~50% increase over baseline[1]~200% increase over baseline[1]~200% increase over baseline[1]
Key Proteomic Biomarker Targets Mitochondrial OXPHOS complexes, Sarcopenia markers[5]SIRT1 targets, PARP regulationSIRT1 targets, PARP regulation

Note: While NMN/NR induce higher absolute NAD+ spikes in isolated cells, Trigonelline's superior systemic stability translates to sustained physiological benefits in whole-organism models of sarcopenia[5].

Self-Validating Proteomics Validation Protocol

To accurately map the proteomic impact of Trigonelline HCl, we cannot simply dose cells and run a mass spectrometer. A robust assay must be a self-validating system : we must definitively prove target engagement (intracellular NAD+ elevation) in the exact same biological replicates used for proteomics. If NAD+ does not rise, any observed proteomic shift is an artifact.

Here is the field-proven, step-by-step methodology for validating Trigonelline HCl biomarkers.

Step 1: Cell Culture and Precision Dosing
  • Model Selection: Cultivate primary human skeletal muscle myotubes (HSMM) from healthy and sarcopenic donors.

  • Compound Preparation: Dissolve Trigonelline HCl in LC-MS grade water. Causality Note: We strictly use the hydrochloride salt form because the free-base methylated niacin is prone to degradation in the slightly acidic environment of culture media, which would introduce massive variance in bioavailability[2].

  • Dosing: Treat cells with 1 mM Trigonelline HCl, 1 mM NMN (positive control), or vehicle for 24 hours[1].

Step 2: Parallel Extraction (The Self-Validating Loop)
  • Lysis & Aliquoting: Lyse cells in cold RIPA buffer supplemented with protease/phosphatase inhibitors. Immediately split the lysate into Fraction A (10%) and Fraction B (90%).

  • Fraction A (Metabolomics): Spike with isotopically labeled NAD+ internal standards. Extract metabolites using a methanol/acetonitrile crash. Analyze via targeted LC-MS/MS (Triple Quadrupole) to quantify the NAD+/NADH ratio. Causality Note: This step serves as our internal gatekeeper. Proteomic analysis of Fraction B only proceeds if Fraction A confirms a statistically significant NAD+ increase.

Step 3: TMT-Multiplexed Protein Digestion
  • Preparation of Fraction B: Precipitate proteins using acetone to remove interfering lipids and remaining metabolites. Resuspend in urea buffer.

  • Digestion: Reduce with DTT, alkylate with IAA, and digest overnight with MS-grade Trypsin.

  • TMT Labeling: Label the resulting peptides with Tandem Mass Tags (TMTpro 16-plex). Causality Note: TMT multiplexing allows all biological replicates (Trigonelline, NMN, and controls) to be pooled and analyzed in a single mass spectrometry run. This eliminates run-to-run batch effects, which is absolutely critical for detecting subtle, low-abundance shifts in mitochondrial OXPHOS proteins.

Step 4: High-Resolution LC-MS/MS & Bioinformatics
  • Acquisition: Fractionate the pooled peptides via high-pH reversed-phase chromatography, then analyze on an Orbitrap mass spectrometer (e.g., Orbitrap Eclipse) using an SPS-MS3 method for accurate TMT reporter ion quantification.

  • Bioinformatic Correlation: Map the significantly upregulated proteins against the MitoCarta database. Correlate the fold-change of OXPHOS complex subunits with the precise NAD+ flux measured in Step 2.

Proteomics_Workflow Step1 1. Myotube Culture & Dosing (Trigonelline HCl vs Control) Split Lysate Aliquoting (Self-Validating Loop) Step1->Split Step2A 2A. Metabolomics (LC-MS/MS) Quantify NAD+ Flux Split->Step2A Step2B 2B. Proteomics Sample Prep TMT Multiplex Labeling Split->Step2B Step4 4. Bioinformatics Correlation of NAD+ & OXPHOS Step2A->Step4 Causality Link Step3 3. High-Res Orbitrap MS Data Acquisition Step2B->Step3 Step3->Step4

Self-validating multi-omic workflow linking NAD+ metabolite flux to downstream proteomic shifts.

Conclusion

For drug development professionals targeting age-related metabolic decline, 1-Methylpyridinium-3-carboxylate hydrochloride represents a highly stable, bioavailable alternative to traditional NAD+ precursors. By utilizing the Preiss-Handler pathway and exhibiting near-perfect serum stability, Trigonelline HCl ensures that target tissues receive the precursor necessary to drive downstream proteomic restoration of mitochondrial function. When validated through a rigorous, self-contained multi-omic workflow, it stands as a premier biomarker and therapeutic candidate in the fight against sarcopenia.

References

  • Source: nih.
  • Source: nutraingredients.
  • Source: nad.
  • Source: reddit.
  • A Study of Oral NAD+ and Its Multi-omic Impact in a Healthy Cohort | ClinicalTrials.

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 1-Methylpyridinium-3-carboxylate hydrochloride

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 1-Methylpyridinium-3-carboxylate hydrochloride (also known as Trigonelline hydrochloride). As researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 1-Methylpyridinium-3-carboxylate hydrochloride (also known as Trigonelline hydrochloride). As researchers, scientists, and drug development professionals, your safety is paramount. This document is designed to provide you with the essential, immediate safety and logistical information needed to work with this compound confidently and securely.

Understanding the Risks: Hazard Identification

1-Methylpyridinium-3-carboxylate hydrochloride is a compound that requires careful handling to mitigate potential risks. The primary hazards associated with this chemical are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]

While some safety data sheets for Trigonelline Hydrochloride classify it as not a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is crucial to handle it with care to prevent any adverse effects.[4]

Your First Line of Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling 1-Methylpyridinium-3-carboxylate hydrochloride. The following table summarizes the required PPE.

Body PartRequired PPERationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[5][6]To prevent eye contact which can cause serious irritation.[1]
Skin/Body Nitrile gloves and a lab coat or other protective clothing.[5][7][8]To prevent skin contact and subsequent irritation.[1]
Respiratory A dust respirator should be used if dust or aerosols are generated.[5]To prevent inhalation of dust which can irritate the respiratory tract.[3]

Expert Insight: The causality behind these PPE choices is rooted in the physical and chemical properties of the compound. As a solid, the primary risk of exposure is through the generation of dust during weighing or transfer. Therefore, respiratory protection is critical in these scenarios. The potential for skin and eye irritation necessitates the use of gloves and eye protection at all times.

Safe Handling Protocols: A Step-by-Step Approach

Adherence to a strict handling protocol is a self-validating system for ensuring safety.

3.1. Preparation

  • Ventilation: Always handle 1-Methylpyridinium-3-carboxylate hydrochloride in a well-ventilated area.[5][9] A certified chemical fume hood is the preferred workspace.[7][8]

  • Gather Materials: Before starting, ensure all necessary equipment, including your PPE, is readily available.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

3.2. Handling

  • Don PPE: Put on your lab coat, safety glasses/goggles, and nitrile gloves. If there's a risk of dust generation, wear a dust respirator.

  • Prevent Dust Dispersion: When weighing or transferring the solid, do so carefully to minimize the creation of dust.[5]

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[5][9]

  • Hygiene: Wash your hands and face thoroughly after handling the compound.[1][5]

3.3. Storage

  • Store the compound in a tightly closed container in a cool, dark, and well-ventilated place.[5][9]

  • Keep it away from incompatible materials, such as oxidizing agents.[1][5]

Workflow for Safe Handling and PPE Selection

The following diagram illustrates the decision-making process for ensuring safe handling of 1-Methylpyridinium-3-carboxylate hydrochloride.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Handling 1-Methylpyridinium-3-carboxylate hydrochloride check_ventilation Is a well-ventilated area available? start->check_ventilation use_fume_hood Work in a chemical fume hood check_ventilation->use_fume_hood Yes no_work Do not proceed without adequate ventilation check_ventilation->no_work No gather_ppe Assemble all required PPE use_fume_hood->gather_ppe don_ppe Don Lab Coat, Gloves, & Eye Protection gather_ppe->don_ppe check_dust Will dust or aerosols be generated? don_ppe->check_dust wear_respirator Wear a dust respirator check_dust->wear_respirator Yes proceed_handling Proceed with handling protocol check_dust->proceed_handling No wear_respirator->proceed_handling dispose Dispose of waste in a labeled, sealed hazardous waste container proceed_handling->dispose rinse_container Thoroughly rinse empty containers dispose->rinse_container collect_rinse Collect first rinse as hazardous waste rinse_container->collect_rinse end End of Procedure collect_rinse->end

Caption: Decision workflow for safe handling of 1-Methylpyridinium-3-carboxylate hydrochloride.

Emergency Procedures: First Aid Measures

In the event of an exposure, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] Seek medical attention if you feel unwell.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[5] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[5] If eye irritation persists, get medical attention.[1]

  • Ingestion: Rinse the mouth with water.[5] Seek medical attention if you feel unwell.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-Methylpyridinium-3-carboxylate hydrochloride and its containers is a critical final step.

  • Waste Collection: Collect all waste material in a suitable, labeled, and sealed container for disposal as hazardous waste.[9][10]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9] Do not allow the chemical to enter drains.[9]

  • Empty Containers: Thoroughly rinse empty containers. The first rinse must be collected and disposed of as hazardous waste.[10] After thorough rinsing and drying, labels on containers should be defaced before disposal as solid waste.[10]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Greenbook. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • CATO Research Chemicals Inc. (2025, January 4). SAFETY DATA SHEETS. Retrieved from [Link]

  • Amazon S3. (n.d.). material safety data sheet. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Methyl 4-amino-1-methyl-1h-pyrrole-2-carboxylate hydrochloride. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methylpyridinium-3-carboxylate hydrochloride
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1-Methylpyridinium-3-carboxylate hydrochloride
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